Product packaging for Methdilazine Hydrochloride(Cat. No.:CAS No. 1229-35-2)

Methdilazine Hydrochloride

Cat. No.: B142503
CAS No.: 1229-35-2
M. Wt: 332.9 g/mol
InChI Key: IEISBKIVLDXSMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methdilazine hydrochloride is a white microcrystalline powder with a slight odor. pH (1% aqueous solution) 4.8-6. (NTP, 1992)
This compound is the hydrochloride salt of methdilazine. It contains a methdilazine.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1982.
Methdilazine is only found in individuals that have used or taken this drug. It is a phenothiazine compound with antihistaminic activity. It is used in the treatment of various dermatoses to relieve pruritus.Methdilazine binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine.
See also: Methdilazine (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20N2S.ClH<br>C18H21ClN2S B142503 Methdilazine Hydrochloride CAS No. 1229-35-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

10-[(1-methylpyrrolidin-3-yl)methyl]phenothiazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2S.ClH/c1-19-11-10-14(12-19)13-20-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)20;/h2-9,14H,10-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEISBKIVLDXSMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2S.ClH, C18H21ClN2S
Record name METHDILAZINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20600
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1982-37-2 (Parent)
Record name Methdilazine hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001229352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3025548
Record name Methdilazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3025548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Methdilazine hydrochloride is a white microcrystalline powder with a slight odor. pH (1% aqueous solution) 4.8-6. (NTP, 1992)
Record name METHDILAZINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20600
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

50 to 100 mg/mL at 63 °F (NTP, 1992), 1 G IN 2 ML WATER, 2 ML ALC, 6 ML CHLOROFORM, MORE THAN 10,000 ML ETHER
Record name METHDILAZINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20600
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name METHDILAZINE HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5192
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

LIGHT-TAN, CRYSTALLINE POWDER, CRYSTALS FROM ISOPROPYL ALCOHOL

CAS No.

1229-35-2
Record name METHDILAZINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20600
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Methdilazine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1229-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methdilazine hydrochloride [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001229352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bristaline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169091
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methdilazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3025548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methdilazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.607
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHDILAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0GSO02UEZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METHDILAZINE HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5192
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

370 to 372 °F (NTP, 1992), 187.5-189 °C
Record name METHDILAZINE HYDROCHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20600
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name METHDILAZINE HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5192
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Methdilazine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methdilazine Hydrochloride is a first-generation antihistamine of the phenothiazine class, historically utilized for its antipruritic and antihistaminic effects.[1][2][3] This technical guide provides a detailed examination of its mechanism of action, focusing on its primary molecular targets and the subsequent signaling pathways. While specific quantitative binding data for methdilazine is sparse in contemporary literature, this document aggregates available information and contextualizes it within the broader understanding of first-generation phenothiazine antihistamines. Detailed experimental protocols for assays relevant to its characterization are also provided, alongside visualizations of its signaling pathways and experimental workflows to support research and drug development endeavors.

Introduction

Methdilazine, a phenothiazine derivative, emerged in the mid-20th century as a therapeutic agent for allergic conditions, particularly for the management of pruritus.[4] As a first-generation antihistamine, its pharmacological profile is characterized by antagonism of the histamine H1 receptor.[2][4] Additionally, like other compounds in its class, it exhibits notable anticholinergic (muscarinic receptor antagonist) properties, which contribute to both its therapeutic effects and its side-effect profile.[1][3] Its ability to cross the blood-brain barrier is responsible for its sedative effects.[5] This guide delves into the molecular interactions and downstream cellular consequences of methdilazine's engagement with its primary receptor targets.

Primary Pharmacological Targets

Histamine H1 Receptor Antagonism

The principal mechanism of action of this compound is its competitive antagonism of the histamine H1 receptor.[2][4] In allergic and inflammatory responses, histamine, released from mast cells and basophils, binds to H1 receptors on various effector cells, leading to symptoms such as vasodilation, increased vascular permeability, and sensory nerve stimulation (itching).[6] Methdilazine competes with histamine for the same binding site on the H1 receptor, thereby preventing its activation.[2]

Muscarinic Acetylcholine Receptor Antagonism

Methdilazine also exhibits affinity for muscarinic acetylcholine receptors, acting as an antagonist. This anticholinergic activity is a common characteristic of first-generation antihistamines and contributes to side effects such as dry mouth, urinary retention, and blurred vision.[7] The antagonism of muscarinic receptors in the central nervous system may also contribute to its sedative and antiemetic properties.

Signaling Pathways

Inhibition of Histamine H1 Receptor-Mediated Signaling

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Upon activation by histamine, the following cascade is initiated:

  • Gq/11 Activation: The activated H1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C.

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG activate Protein Kinase C.

  • Downstream Effects: These signaling events culminate in various cellular responses, including smooth muscle contraction, increased vascular permeability, and the activation of pro-inflammatory transcription factors like NF-κB.[5][6]

Methdilazine, by blocking the initial binding of histamine to the H1 receptor, prevents the initiation of this entire signaling cascade.

H1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates Methdilazine Methdilazine Hydrochloride Methdilazine->H1R Blocks Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates NFkB NF-κB Activation PKC->NFkB Leads to CellularResponse Cellular Responses (Inflammation, Smooth Muscle Contraction) NFkB->CellularResponse

Figure 1: this compound's inhibition of the Histamine H1 receptor signaling pathway.

Quantitative Data

Target ReceptorParameterTypical Value for First-Generation Phenothiazine AntihistaminesReference Compound (Example)
Histamine H1 ReceptorKi (nM)1 - 100Promethazine: ~2 nM
Muscarinic Receptors (M1-M5)Ki (nM)10 - 500Promethazine: ~15-300 nM (Varies by subtype)

Note: The values presented are typical ranges for the drug class and are for illustrative purposes. Specific values for this compound require experimental determination.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of H1 receptor antagonists like this compound.

Radioligand Binding Assay for H1 Receptor Affinity

This assay determines the binding affinity of a test compound (Methdilazine) by measuring its ability to displace a radiolabeled ligand from the H1 receptor.

Materials:

  • Cell membranes expressing the human histamine H1 receptor (e.g., from HEK293 cells).

  • Radioligand: [3H]-mepyramine (a potent H1 antagonist).

  • Test compound: this compound.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation cocktail and counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add assay buffer, cell membranes, [3H]-mepyramine (at a concentration near its Kd), and the various concentrations of Methdilazine or vehicle.

  • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled H1 antagonist (e.g., 10 µM mianserin).

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the Methdilazine concentration and fit the data to a one-site competition model to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.[8][9]

Radioligand_Binding_Workflow Start Start Preparation Prepare Reagents: - H1 Receptor Membranes - [³H]-mepyramine - Methdilazine dilutions Start->Preparation Incubation Incubate Reagents in 96-well Plate Preparation->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Cold Buffer Filtration->Washing Scintillation Add Scintillation Cocktail & Count Radioactivity Washing->Scintillation Analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ and Kᵢ Scintillation->Analysis End End Analysis->End

Figure 2: Workflow for a radioligand binding assay to determine H1 receptor affinity.
Functional Assay: Histamine-Induced Guinea Pig Ileum Contraction

This classic bioassay measures the functional antagonism of Methdilazine on histamine-induced smooth muscle contraction.

Materials:

  • Guinea pig.

  • Tyrode's physiological salt solution.

  • Histamine dihydrochloride stock solution.

  • This compound stock solution.

  • Organ bath with aeration and temperature control (32-37°C).

  • Isotonic transducer and data acquisition system.

Procedure:

  • Humanely euthanize a guinea pig and isolate a section of the terminal ileum.

  • Cleanse the ileum segment and cut it into 2-3 cm pieces.

  • Mount a segment in the organ bath containing Tyrode's solution, aerated with carbogen (95% O2, 5% CO2), and maintained at a constant temperature.

  • Connect the tissue to an isotonic transducer under a resting tension (e.g., 0.5-1 g) and allow it to equilibrate for 30-60 minutes, with regular washing.

  • Establish a cumulative concentration-response curve for histamine by adding increasing concentrations of histamine to the organ bath and recording the contractile response.

  • Wash the tissue thoroughly to return to baseline.

  • Incubate the tissue with a fixed concentration of this compound for a predetermined time (e.g., 20-30 minutes).

  • Repeat the cumulative concentration-response curve for histamine in the presence of Methdilazine.

  • The antagonistic effect of Methdilazine will be observed as a rightward shift in the histamine concentration-response curve. By repeating this procedure with multiple concentrations of Methdilazine, a Schild plot can be constructed to determine the pA2 value, a measure of the antagonist's potency.[10][11]

Calcium Flux Assay

This cell-based functional assay measures the ability of Methdilazine to inhibit histamine-induced increases in intracellular calcium.[12][13]

Materials:

  • A cell line endogenously or recombinantly expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Histamine.

  • This compound.

  • A fluorescence plate reader with automated injection capabilities.

Procedure:

  • Culture the cells in a 96-well plate.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.

  • Wash the cells to remove excess dye.

  • Add various concentrations of this compound to the wells and incubate for a short period.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject a fixed concentration of histamine into the wells and immediately begin recording the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the rise in intracellular calcium.

  • The inhibitory effect of Methdilazine will be seen as a reduction in the histamine-induced fluorescence signal.

  • Plot the peak fluorescence response against the logarithm of the Methdilazine concentration to determine the IC50 for the inhibition of histamine-induced calcium flux.[14]

Calcium_Flux_Assay_Workflow Start Start Cell_Culture Culture H1 Receptor-Expressing Cells in 96-well Plate Start->Cell_Culture Dye_Loading Load Cells with Calcium-Sensitive Dye Cell_Culture->Dye_Loading Washing Wash to Remove Excess Dye Dye_Loading->Washing Incubation Incubate with Methdilazine Washing->Incubation Measurement Measure Baseline Fluorescence in Plate Reader Incubation->Measurement Injection Inject Histamine & Record Fluorescence Measurement->Injection Analysis Data Analysis: - Measure Peak Fluorescence - Determine IC₅₀ Injection->Analysis End End Analysis->End

Figure 3: Workflow for a calcium flux assay to assess functional antagonism.

Conclusion

This compound exerts its therapeutic effects primarily through competitive antagonism of the histamine H1 receptor, thereby blocking the downstream Gq/11-PLC-IP3/DAG signaling cascade. Its anticholinergic properties, resulting from muscarinic receptor antagonism, also play a role in its overall pharmacological profile. While specific quantitative data on its binding affinities are limited due to its status as an older drug, its mechanism of action is well-understood within the context of first-generation phenothiazine antihistamines. The experimental protocols detailed herein provide a framework for the further characterization of this and similar compounds, which can be valuable for both academic research and the development of new therapeutics with improved selectivity and safety profiles.

References

A Historical Perspective on the Development and Research of Methdilazine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methdilazine hydrochloride, a phenothiazine derivative, emerged in the mid-20th century as a first-generation antihistamine.[1][2] It was developed for the symptomatic relief of various allergic conditions, including urticaria, allergic rhinitis, and pruritic skin disorders.[3][4] As a member of the first-generation antihistamines, its pharmacological profile is characterized by antagonism of the H1 histamine receptor, which also results in sedative and anticholinergic properties due to its ability to cross the blood-brain barrier.[2][5] This technical guide provides a comprehensive historical perspective on the development and research of this compound, focusing on its synthesis, mechanism of action, and early clinical evaluation.

Chemical and Physical Properties

This compound is the hydrochloride salt of methdilazine.[3] It is a white microcrystalline powder with a slight, characteristic odor and a bitter, anesthetic taste.[6]

PropertyValue
Molecular Formula C₁₈H₂₁ClN₂S
Molecular Weight 332.9 g/mol
CAS Number 1229-35-2
Melting Point 187.5-189 °C
Solubility 1 g in 2 mL water, 2 mL alcohol, 6 mL chloroform; sparingly soluble in ether.
pH (1% aqueous solution) 4.8-6.0

Synthesis of this compound

The synthesis of this compound was first described in U.S. Patent 2,945,855, granted in 1960.[1] The core of the synthesis involves the alkylation of phenothiazine with a substituted pyrrolidylmethyl halide.

Experimental Protocol: Synthesis of 10-(1-Methyl-3-pyrrolidylmethyl)phenothiazine Hydrochloride (this compound)

Step 1: Preparation of the Sodium Salt of Phenothiazine

A solution of 21 parts of phenothiazine in 250 parts of dry toluene is prepared. To this solution, 4 parts of sodamide are added, and the mixture is refluxed for four hours. This reaction deprotonates the amine of the phenothiazine ring, forming the sodium salt.

Step 2: Alkylation of the Phenothiazine Salt

To the cooled solution containing the sodium salt of phenothiazine, a solution of 15 parts of 1-methyl-3-chloromethylpyrrolidine in 50 parts of dry toluene is added dropwise with stirring. The reaction mixture is then refluxed for eight hours to facilitate the N-alkylation of the phenothiazine.

Step 3: Work-up and Isolation of the Free Base

After cooling, the reaction mixture is treated with 150 parts of water. The toluene layer is separated, washed with water, and then extracted with three 150 cc. portions of 3 N hydrochloric acid. The combined acid extracts are made alkaline with 20% sodium hydroxide solution. The liberated oily base is then extracted with ether. The ether extract is washed with water and dried over anhydrous potassium carbonate. The ether is then removed by distillation, and the residual oil, 10-(1-methyl-3-pyrrolidylmethyl)phenothiazine, is distilled under reduced pressure, boiling at 195-197° C. at 0.4 mm. Hg pressure.

Step 4: Formation of the Hydrochloride Salt

The distilled free base is dissolved in anhydrous ether and treated with a slight excess of a solution of hydrogen chloride in anhydrous ether. The precipitated 10-(1-methyl-3-pyrrolidylmethyl)phenothiazine hydrochloride is collected by filtration, washed with anhydrous ether, and dried. The resulting product has a melting point of 188-189° C.

Pharmacological Profile

Mechanism of Action

This compound is a competitive antagonist of the histamine H1 receptor.[4][7] In allergic reactions, histamine is released from mast cells and basophils and binds to H1 receptors on various effector cells, leading to symptoms such as pruritus, vasodilation, and increased vascular permeability.[7] this compound competes with histamine for these receptor sites, thereby preventing the downstream signaling cascade that mediates the allergic response.[7]

Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, primarily signals through the Gq/11 family of G proteins. This initiates a cascade of intracellular events. Antagonism of the H1 receptor by this compound blocks this signaling pathway.

H1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Activates Methdilazine Methdilazine Hydrochloride Methdilazine->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) Ca2->Response PKC->Response

Figure 1. Histamine H1 Receptor Signaling Pathway and its inhibition by this compound.
Pharmacokinetics

Pharmacokinetic ParameterValue
Bioavailability Data not available
Time to Peak Plasma Concentration ~2-3 hours (typical for first-generation antihistamines)
Protein Binding Data not available
Metabolism Hepatic
Elimination Half-life Data not available
Excretion Primarily renal

Historical Clinical Development

The clinical utility of this compound was investigated in the early 1960s, shortly after its development. These early studies focused on its efficacy as an antihistamine and antipruritic agent.

Key Clinical Trials

Several early clinical trials provided the initial evidence for the efficacy of this compound. While the full detailed protocols of these studies are not readily accessible, the available information is summarized below.

1. Crawford and Grogan (1960): Evaluation in Allergic Conditions

  • Objective: To evaluate the efficacy of this compound in various allergic conditions.

  • Methodology: This was a double-blind, placebo-controlled study. The specific patient population, dosage, and outcome measures are not detailed in the available abstract.

  • Reference: Crawford LV, Grogan FT. Clinical evaluation of this compound, a new antihistamine, using double-blind and placebo control. J Tenn State Med Assoc. 1960 Jul;53:307-10.

2. Howell (1960): Evaluation as an Antipruritic Agent

  • Objective: To assess the effectiveness of this compound in relieving pruritus (itching).

  • Methodology: Details of the study design are not available in the abstract.

  • Reference: Howell CM Jr. Evaluation of this compound as an antipruritic agent. N C Med J. 1960 May;21:194-5.

3. Rawitz and Mrksamer (1962): Evaluation in Allergic Rhinitis

  • Objective: To evaluate the therapeutic effect of this compound in patients with allergic rhinitis.

  • Methodology: The abstract indicates a clinical evaluation was performed, but specific details on the study design are not provided.

  • Reference: Rawitz WE, Mrksamer D. Evaluation of this compound in therapy of alergic rhinitis. Curr Ther Res Clin Exp. 1962 Nov;4:564-7.

These early studies, though lacking in the detailed reporting standards of modern clinical trials, were instrumental in establishing this compound as a therapeutic option for allergic conditions.

Experimental Workflows

The general workflow for the preclinical and early clinical evaluation of a first-generation antihistamine like this compound would have followed a logical progression from synthesis to clinical application.

development_workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Synthesis Chemical Synthesis (Phenothiazine Alkylation) Purification Purification and Salt Formation Synthesis->Purification InVitro In Vitro Assays (H1 Receptor Binding) Purification->InVitro InVivo In Vivo Animal Models (Antihistaminic & Anticholinergic Activity) InVitro->InVivo Tox Toxicology Studies InVivo->Tox Phase1 Phase I Trials (Safety & Tolerability in Humans) Tox->Phase1 Phase2 Phase II Trials (Efficacy in Allergic Conditions) Phase1->Phase2 Phase3 Phase III Trials (Larger Scale Efficacy & Safety) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Figure 2. Generalized historical workflow for the development of this compound.

Conclusion

This compound holds a significant place in the history of antihistamine development. Its synthesis from the phenothiazine scaffold and its mechanism of action as an H1 receptor antagonist are well-established. Early clinical research in the 1960s confirmed its efficacy in treating allergic symptoms, paving the way for its use in clinical practice. While detailed quantitative pharmacokinetic and clinical data from its early development are not as readily available as for modern pharmaceuticals, the foundational research established it as a viable therapeutic agent. The subsequent development of second and third-generation antihistamines with improved side-effect profiles has largely superseded the use of first-generation agents like this compound. However, its historical development provides valuable insights into the evolution of allergy treatment and the principles of antihistamine pharmacology.

References

Methodological & Application

Synthesis and Purification of Research-Grade Methdilazine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and purification of research-grade methdilazine hydrochloride. The procedures outlined are based on established methods and are intended to yield a final product of high purity suitable for scientific investigation.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the formation of the phenothiazine core, followed by an alkylation reaction and subsequent conversion to the hydrochloride salt. The primary route of synthesis involves the condensation of phenothiazine with 1-methyl-3-pyrrolidylmethyl chloride.[1]

Synthesis Pathway

The overall synthetic scheme is presented below:

Synthesis_Pathway Phenothiazine Phenothiazine Methdilazine_Base Methdilazine (free base) Phenothiazine->Methdilazine_Base Condensation Pyrrolidylmethyl_Chloride 1-Methyl-3-pyrrolidylmethyl chloride Pyrrolidylmethyl_Chloride->Methdilazine_Base Sodamide Sodamide (NaNH2) Sodamide->Methdilazine_Base Methdilazine_HCl This compound Methdilazine_Base->Methdilazine_HCl Salt Formation HCl Hydrogen Chloride (in isopropanol) HCl->Methdilazine_HCl

Caption: Synthesis pathway of this compound.

Experimental Protocol: Synthesis of Methdilazine Free Base

Materials:

  • Phenothiazine

  • 1-Methyl-3-pyrrolidylmethyl chloride

  • Sodamide

  • Anhydrous toluene

  • Anhydrous ether

  • Anhydrous magnesium sulfate

  • 56% Potassium hydroxide solution

Procedure:

  • In a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, add a suspension of sodamide in anhydrous toluene.

  • Heat the suspension to reflux.

  • Slowly add a solution of phenothiazine in anhydrous toluene to the refluxing suspension.

  • After the addition is complete, continue to reflux the mixture for a few hours to ensure the complete formation of the sodium salt of phenothiazine.

  • Cool the reaction mixture and then add a solution of 1-methyl-3-pyrrolidylmethyl chloride in anhydrous toluene dropwise.

  • After the addition, reflux the mixture for several hours.

  • Cool the reaction mixture to room temperature and carefully add water to decompose any unreacted sodamide.

  • Separate the organic layer and extract the aqueous layer with ether.

  • Combine the organic layers and extract with a dilute acid solution.

  • Make the acidic extract strongly basic with a 56% potassium hydroxide solution to liberate the methdilazine free base as an oil.

  • Extract the oily base with ether.

  • Dry the combined ethereal extracts with anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to obtain the crude methdilazine free base.

Experimental Protocol: Formation of this compound Salt

Materials:

  • Methdilazine (free base)

  • 99% Isopropyl alcohol

  • Hydrogen chloride solution in isopropyl alcohol

  • Anhydrous ether

Procedure:

  • Dissolve the crude methdilazine free base in 99% isopropyl alcohol.

  • To this solution, add a solution of hydrogen chloride in isopropyl alcohol.

  • White crystals of this compound will precipitate.

  • Cool the mixture to 0°C overnight to ensure complete crystallization.

  • Collect the crystalline product by filtration.

  • Wash the crystals with cold 99% isopropyl alcohol and then with anhydrous ether.

  • Dry the product in a vacuum oven at 95°C.

Purification of this compound

For research applications, a high degree of purity is essential. The following protocols describe methods for the purification of this compound.

Purification Workflow

Purification_Workflow Crude_Product Crude Methdilazine Hydrochloride Recrystallization Recrystallization Crude_Product->Recrystallization Chromatography Column Chromatography Crude_Product->Chromatography Purity_Analysis Purity Analysis (HPLC/UPLC) Recrystallization->Purity_Analysis Chromatography->Purity_Analysis Pure_Product Research-Grade Methdilazine Hydrochloride Purity_Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

Experimental Protocol: Recrystallization

Recrystallization is an effective method for removing impurities. The choice of solvent is critical for achieving high purity and yield.

Materials:

  • Crude this compound

  • Isopropyl alcohol

  • Ethanol

  • Acetonitrile

Procedure:

  • Dissolve the crude this compound in a minimal amount of boiling solvent (e.g., isopropyl alcohol).

  • If the solution is colored, activated charcoal can be added to decolorize it.

  • Hot filter the solution to remove any insoluble impurities and activated charcoal.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Experimental Protocol: Column Chromatography

For achieving the highest purity, column chromatography can be employed.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Appropriate solvent system (e.g., a mixture of a non-polar solvent like hexane and a polar solvent like ethyl acetate, with a small percentage of a base like triethylamine to prevent streaking).

Procedure:

  • Prepare a slurry of silica gel in the chosen non-polar solvent and pack it into a chromatography column.

  • Dissolve the crude this compound in a minimum amount of the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Quality Control and Data Presentation

The purity of the synthesized and purified this compound should be assessed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC/UPLC) for Purity Assessment

A stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method is recommended for the accurate determination of this compound purity and for the detection of any degradation products.

Table 1: UPLC Method Parameters for Purity Analysis

ParameterValue
Column Waters Acquity BEH C18 (100 mm × 2.1 mm, 1.7 μm)[2]
Mobile Phase Mixture of potassium dihydrogenorthophosphate and 1-pentane sulphonic acid buffer (pH 4.0) and acetonitrile (60:40 v/v)[2]
Flow Rate To be optimized for the specific system
Detection UV at 254 nm[2]
Injection Volume To be optimized for the specific system
Column Temperature Ambient

Data to be collected:

  • Retention time of this compound

  • Peak area of this compound

  • Presence and peak areas of any impurity peaks

  • Calculation of purity as a percentage of the total peak area.

Summary of Quantitative Data

The following table should be used to record and compare the results from the synthesis and purification steps.

Table 2: Synthesis and Purification Data Summary

ParameterSynthesis Batch 1Purification Method A (Recrystallization)Purification Method B (Chromatography)
Starting Material (g)
Final Product (g)
Yield (%)
Melting Point (°C) 187.5 - 189 °C[3]
Purity by HPLC/UPLC (%)
Appearance White to light-tan crystalline powder[3]

Signaling Pathway of Methdilazine

Methdilazine acts as a histamine H1 receptor antagonist. It competitively inhibits the action of histamine at H1 receptors, thereby preventing the allergic response.

Signaling_Pathway cluster_cell Effector Cell H1_Receptor Histamine H1 Receptor G_Protein Gq/11 Protein H1_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Allergic_Response Allergic Response (e.g., smooth muscle contraction, increased vascular permeability) Ca_Release->Allergic_Response PKC_Activation->Allergic_Response Histamine Histamine Histamine->H1_Receptor binds and activates Methdilazine Methdilazine Methdilazine->H1_Receptor binds and blocks

Caption: Simplified signaling pathway of the Histamine H1 receptor and the antagonistic action of Methdilazine.

Disclaimer: These protocols are intended for use by qualified researchers in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The user is responsible for verifying the suitability of these methods for their specific application.

References

UPLC-based analytical method for the quantification of methdilazine hydrochloride in samples.

Author: BenchChem Technical Support Team. Date: November 2025

An advanced U-HPLC-based analytical method has been developed for the precise quantification of methdilazine hydrochloride. This application note provides a detailed protocol for the analysis of this compound in bulk drug and pharmaceutical dosage forms, ensuring accuracy, precision, and high throughput. The method has been rigorously validated in accordance with ICH guidelines.

Application Notes

This UPLC method is designed for the rapid and reliable quantification of this compound. The utilization of UPLC technology significantly reduces the analysis time to 5 minutes per sample, making it suitable for high-throughput screening in research and quality control environments.[1] The method demonstrates excellent linearity, sensitivity, and specificity for this compound.

Chromatographic Conditions:

A summary of the optimal chromatographic conditions for the analysis of this compound is presented in Table 1.

ParameterValue
Instrument Waters Acquity UPLC with a UV detector
Column Waters Acquity BEH C18 (100 mm × 2.1 mm, 1.7 μm)
Mobile Phase Mixture of potassium dihydrogen orthophosphate and 1-pentane sulphonic acid buffer (pH 4.0) and acetonitrile (60:40 v/v)[1]
Flow Rate 0.25 mL/min[1]
Detection Wavelength 254 nm[1]
Injection Volume 2.0 µL[1]
Column Temperature Ambient
Run Time 5 minutes[1]

Method Validation Summary:

The developed UPLC method was validated to demonstrate its suitability for the intended purpose. The validation parameters and their corresponding results are summarized in Table 2.

Validation ParameterResult
Linearity Range 0.5–80 μg/mL[1]
Correlation Coefficient (r²) 0.9999[1]
Limit of Detection (LOD) 0.2 μg/mL[1]
Limit of Quantification (LOQ) 0.5 μg/mL[1]
Accuracy (% Recovery) 99.88% - 100.15%
Precision (% RSD) Intraday: 0.25% - 0.45%, Interday: 0.35% - 0.55%
Specificity No interference from excipients or degradation products
Robustness The method was found to be robust with small, deliberate variations in flow rate and mobile phase composition.

Experimental Protocols

1. Preparation of Standard Stock Solution:

  • Accurately weigh 100 mg of pure this compound drug and transfer it to a 100 mL volumetric flask.[1]

  • Add approximately 60 mL of the mobile phase to the flask.

  • Sonicate the solution for 20 minutes to ensure complete dissolution of the drug.[1]

  • Make up the volume to the mark with the mobile phase.

  • Filter the solution through a 0.22 μm nylon membrane filter.[1] This will be your standard stock solution of 1000 µg/mL.

2. Preparation of Working Standard Solutions:

  • From the standard stock solution, prepare a series of working standard solutions by appropriate serial dilutions to cover the concentration range of 0.5–80 μg/mL.[1]

  • Use the mobile phase as the diluent.

3. Preparation of Sample Solution (Tablets):

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a quantity of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 60 mL of the mobile phase and sonicate for 20 minutes to ensure complete extraction of the drug.[1]

  • Make up the volume to the mark with the mobile phase.

  • Filter the solution through a 0.22 μm nylon membrane filter.[1]

  • Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linear range of the method.

4. UPLC Analysis:

  • Set up the UPLC system according to the chromatographic conditions specified in Table 1.

  • Inject 2.0 µL of the blank (mobile phase), followed by the working standard solutions and the sample solutions in triplicate.[1]

  • Record the chromatograms and the peak areas.

5. Data Analysis:

  • Construct a calibration curve by plotting the mean peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solutions from the regression equation of the calibration curve.[1]

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis UPLC Analysis cluster_data Data Processing stock_sol Standard Stock Solution (1000 µg/mL) working_std Working Standard Solutions (0.5-80 µg/mL) stock_sol->working_std Serial Dilution injection Inject Blank, Standards, and Samples (2.0 µL) working_std->injection sample_sol Sample Solution (from Tablets) sample_sol->injection uplc_system UPLC System Setup (as per Table 1) uplc_system->injection chromatography Chromatographic Separation injection->chromatography peak_integration Peak Area Integration chromatography->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of Methdilazine HCl calibration_curve->quantification

Caption: Experimental workflow for the UPLC-based quantification of this compound.

validation_parameters cluster_parameters Validation Parameters method_validation Analytical Method Validation linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision (Intra-day & Inter-day) method_validation->precision specificity Specificity method_validation->specificity robustness Robustness method_validation->robustness lod Limit of Detection (LOD) linearity->lod loq Limit of Quantification (LOQ) linearity->loq

Caption: Logical relationship of the validation parameters for the analytical method.

References

Application of extractive colorimetric methods for methdilazine estimation in pharmaceutical formulations.

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methdilazine, a phenothiazine derivative, is an antihistaminic drug used for the symptomatic relief of pruritus in urticaria. The quantitative estimation of methdilazine in pharmaceutical formulations is crucial for quality control and to ensure therapeutic efficacy. Extractive colorimetric methods offer a simple, cost-effective, and rapid approach for this purpose. These methods are based on the principle of ion-pair complex formation between the positively charged methdilazine molecule and an anionic dye in an acidic medium. The resulting colored complex is then extracted into an organic solvent, and the absorbance is measured spectrophotometrically. This document provides detailed protocols for the estimation of methdilazine using various acidic dyes.

Principle of the Method

In an acidic medium, the tertiary amine group of the methdilazine side chain gets protonated, forming a cation. This cation then reacts with an anionic dye (counter-ion) to form a stable, colored ion-pair complex. This complex, being electrically neutral, is extractable into a water-immiscible organic solvent like chloroform. The intensity of the color of the extracted complex, which is directly proportional to the concentration of methdilazine, is measured at a specific wavelength using a spectrophotometer.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for different extractive colorimetric methods for methdilazine estimation.

Table 1: Method Parameters

ParameterMethod A (Congo Red)Method B (Picric Acid)Method C (Methyl Orange)Method D (Bromophenol Blue)Method E (Bromocresol Green)
Reagent Congo RedPicric AcidMethyl OrangeBromophenol BlueBromocresol Green
λmax (nm) 490[1][2]400[1][2]430[1][2]420430
Solvent Chloroform[1][2]Chloroform[1][2]Chloroform[1][2]ChloroformChloroform
pH/Medium Acidic[1][2]Acidic[1][2]Acidic[1][2]AcidicAcidic

Table 2: Validation Parameters

ParameterMethod A (Congo Red)Method B (Picric Acid)Method C (Methyl Orange)Method D (Bromophenol Blue)Method E (Bromocresol Green)
Linearity Range (µg/mL) 1-10[1][2]2-12[1][2]1-14[1][2]1.0-12.01-10
Molar Absorptivity (L mol⁻¹ cm⁻¹) 1.48 x 10³1.56 x 10³1.75 x 10³Not ReportedNot Reported
Sandell's Sensitivity (ng cm⁻²) 217.39212.44284.63Not ReportedNot Reported
Recovery (%) >98%>98%>98%>98%>98%

Experimental Protocols

Apparatus and Reagents
  • UV-Visible Spectrophotometer

  • Analytical Balance

  • Separatory Funnels (125 mL)

  • Volumetric Flasks (10, 25, 50, 100 mL)

  • Pipettes and Micropipettes

  • Methdilazine Hydrochloride (Reference Standard)

  • Chloroform (AR Grade)

  • Ethanol (AR Grade)

  • Congo Red (0.05% w/v aqueous solution)

  • Picric Acid (0.25% w/v aqueous solution)

  • Methyl Orange (0.02% w/v aqueous solution)

  • Bromophenol Blue (0.1% w/v aqueous solution)

  • Bromocresol Green (0.1% w/v aqueous solution)

  • Potassium Hydrogen Phthalate Buffer (pH 4.0)

  • Hydrochloric Acid (0.1 M)

  • Sodium Hydroxide (0.1 M)

  • Anhydrous Sodium Sulfate

Preparation of Standard Stock Solution

Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of ethanol in a volumetric flask to obtain a stock solution of 100 µg/mL. From this stock solution, prepare a working standard solution of 10 µg/mL by diluting 10 mL of the stock solution to 100 mL with ethanol.

Preparation of Sample Solution from Pharmaceutical Formulations (Tablets)
  • Weigh and finely powder 20 methdilazine tablets (e.g., 8 mg strength).

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add about 70 mL of ethanol and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Make up the volume to 100 mL with ethanol.

  • Filter the solution through a Whatman No. 41 filter paper.

  • Dilute 10 mL of the filtrate to 100 mL with ethanol to obtain a final concentration of 10 µg/mL.

Assay Procedures
  • Into a series of 125 mL separatory funnels, pipette 1.0, 2.0, 3.0, 4.0, and 5.0 mL of the 10 µg/mL working standard solution of methdilazine.

  • To each funnel, add 5.0 mL of 0.05% w/v Congo Red solution and 5.0 mL of pH 4.0 buffer.

  • Add 10 mL of chloroform to each funnel.

  • Shake the funnels vigorously for 2 minutes and allow the layers to separate.

  • Collect the chloroform layer (lower layer) in a 10 mL volumetric flask containing anhydrous sodium sulfate.

  • Measure the absorbance of the colored complex at 490 nm against a reagent blank prepared in the same manner without the drug.

  • Plot a calibration curve of absorbance versus concentration.

  • For the sample solution, take an appropriate aliquot and follow the same procedure to determine the absorbance.

  • Calculate the concentration of methdilazine in the sample from the calibration curve.

  • Into a series of 125 mL separatory funnels, pipette 2.0, 4.0, 6.0, 8.0, 10.0, and 12.0 µL of the 10 µg/mL working standard solution of methdilazine.

  • To each funnel, add 5.0 mL of 0.25% w/v picric acid solution and 5.0 mL of pH 4.0 buffer.

  • Add 10 mL of chloroform to each funnel.

  • Shake vigorously for 2 minutes and allow the layers to separate.

  • Collect the chloroform layer and measure the absorbance at 400 nm against a reagent blank.

  • Construct a calibration curve and determine the concentration of the drug in the sample solution as described in Method A.

  • Into a series of 125 mL separatory funnels, pipette 1.0, 2.0, 4.0, 6.0, 8.0, 10.0, 12.0 and 14.0 µL of the 10 µg/mL working standard solution of methdilazine.

  • To each funnel, add 5.0 mL of 0.02% w/v methyl orange solution and 5.0 mL of pH 4.0 buffer.

  • Add 10 mL of chloroform and shake for 2 minutes.

  • After separation of layers, collect the chloroform layer and measure the absorbance at 430 nm against a reagent blank.

  • Construct a calibration curve and determine the concentration of the drug in the sample solution.

  • Into a series of 125 mL separatory funnels, pipette aliquots of the 10 µg/mL working standard solution to get final concentrations of 2, 4, 6, 8, 10, and 12 µg/mL.

  • Add 5.0 mL of 0.1% w/v bromophenol blue solution and 5.0 mL of pH 4.0 buffer to each funnel.

  • Add 10 mL of chloroform and shake for 2 minutes.

  • Allow the layers to separate and collect the chloroform layer.

  • Measure the absorbance at 420 nm against a reagent blank.

  • Construct a calibration curve and determine the concentration of the drug in the sample solution.

  • Into a series of 125 mL separatory funnels, pipette aliquots of the 10 µg/mL working standard solution to get final concentrations of 2, 4, 6, 8, and 10 µg/mL.

  • Add 5.0 mL of 0.1% w/v bromocresol green solution and 5.0 mL of pH 4.0 buffer to each funnel.

  • Add 10 mL of chloroform and shake for 2 minutes.

  • After phase separation, collect the chloroform layer.

  • Measure the absorbance at 430 nm against a reagent blank.

  • Construct a calibration curve and determine the concentration of the drug in the sample solution.

Visualizations

General Experimental Workflow

experimental_workflow start Start prep_std Prepare Standard Methdilazine Solution start->prep_std prep_sample Prepare Sample Solution from Formulation start->prep_sample add_reagent Add Acidic Dye & Buffer prep_std->add_reagent prep_sample->add_reagent extract Extract with Chloroform add_reagent->extract measure Measure Absorbance at λmax extract->measure calculate Calculate Concentration measure->calculate end End calculate->end

Caption: General workflow for extractive colorimetric estimation of methdilazine.

Ion-Pair Complex Formation and Extraction

ion_pair_formation cluster_aqueous Aqueous Phase cluster_organic Organic Phase methdilazine Methdilazine (MDZ) protonated_mdz Protonated MDZ (MDZ-H⁺) methdilazine->protonated_mdz Acidic Medium (H⁺) ion_pair Ion-Pair Complex (MDZ-H⁺D⁻) protonated_mdz->ion_pair acidic_dye Anionic Dye (D⁻) acidic_dye->ion_pair ion_pair_extracted Extracted Ion-Pair ion_pair->ion_pair_extracted Extraction aqueous_phase Aqueous Phase organic_phase Organic Phase (Chloroform) spectro Spectrophotometric Measurement ion_pair_extracted->spectro

Caption: Mechanism of ion-pair complex formation and extraction.

Conclusion

The described extractive colorimetric methods are simple, accurate, precise, and economical for the routine analysis of methdilazine in pharmaceutical dosage forms. The choice of the specific dye can be made based on the desired sensitivity and linearity range. Proper validation of the chosen method is essential before its application in a quality control laboratory. These application notes and protocols provide a comprehensive guide for researchers and analysts involved in the quality assessment of methdilazine formulations.

References

Proper handling and storage procedures for Methdilazine Hydrochloride in a laboratory setting.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Methdilazine Hydrochloride

Introduction

This compound (CAS No: 1229-35-2) is a phenothiazine-based compound primarily utilized as a histamine H1 receptor antagonist.[1] Its application in research and development, particularly in dermatological and allergy studies, necessitates stringent adherence to laboratory safety protocols. This document provides detailed guidelines for the proper handling, storage, and disposal of this compound to ensure the safety of laboratory personnel and maintain the integrity of experimental outcomes. The compound is toxic if swallowed, inhaled, or in contact with skin, and may cause cancer.[2][3]

Hazard Identification and Safety Summary

This compound is classified as a hazardous substance. All personnel must be thoroughly familiar with the associated risks before handling the material.

  • GHS Classification: Acute Toxicity, Oral (Category 3); Acute Toxicity, Dermal (Category 3); Acute Toxicity, Inhalation (Category 3); Skin Sensitization (Category 1); Carcinogenicity (Category 1B).[2]

  • Signal Word: Danger[4]

  • Hazard Statements:

    • H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[2]

    • H317: May cause an allergic skin reaction.[2]

    • H350: May cause cancer.[2]

    • H410: Very toxic to aquatic life with long-lasting effects.[2]

  • Precautionary Statements:

    • P201: Obtain special instructions before use.[2]

    • P261: Avoid breathing dust.[2]

    • P270: Do not eat, drink or smoke when using this product.[2][4]

    • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[2]

    • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[2]

    • P405: Store locked up.[2][4]

Quantitative Data Summary

Key physical, chemical, and toxicity data for this compound are summarized below.

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₁₈H₂₀N₂S·HCl[5]
Molecular Weight332.89 g/mol [4][5]
AppearanceOff-White to Pale Brown Solid / White microcrystalline powder[3][6]
Melting Point187.5 - 189 °C[4]
SolubilityDMSO: 40 mg/mL (120.16 mM)[1]
Methanol (Slightly), Water (Slightly)[3]
pH (1% aqueous solution)4.8 - 6.0[6]
StabilityStable under recommended storage. Air and light sensitive, hygroscopic.[3][4]

Table 2: Storage and Stability

FormConditionDurationNotesReference
Solid 4°C, protect from lightLong-termStore in a tightly sealed container in a dry, well-ventilated area.[4]
Room TemperatureShort-termSealed in dry conditions.[3]
In Solvent -80°C6 monthsProtect from light, stored under nitrogen.[4]
-20°C1 monthProtect from light, stored under nitrogen.[4]

Table 3: Toxicological Data

TestResultSpeciesReference
LD50 (Oral)320 mg/kgRat[3]

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the procedure for safely preparing a 10 mM stock solution of this compound using DMSO as the solvent.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Fume hood

  • Appropriate glassware (e.g., volumetric flask)

  • Vortex mixer or sonicator

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: Don all required PPE (safety goggles, lab coat, nitrile gloves). Perform all weighing and handling operations within a certified chemical fume hood.[7]

  • Calculation: Calculate the mass of this compound required. For 10 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L * 0.010 L * 332.89 g/mol * 1000 mg/g = 33.29 mg

  • Weighing: Carefully weigh the calculated amount of this compound powder onto weighing paper and transfer it to a 10 mL volumetric flask.

  • Dissolution: Add a portion (approx. 8 mL) of anhydrous DMSO to the flask.

  • Mixing: Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer or sonicator to ensure complete dissolution.[1]

  • Final Volume: Once fully dissolved, add DMSO to the 10 mL mark. Invert the flask several times to ensure a homogenous solution.

  • Storage: Transfer the solution to an amber vial, label it clearly with the compound name, concentration, solvent, date, and your initials. Store at -20°C or -80°C as per the stability data.[4]

Handling and Storage Workflows

Standard Handling Workflow

All handling of this compound must be performed in a controlled environment by trained personnel.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_storage Storage a Review SDS and Protocols b Don Required PPE (Gloves, Goggles, Lab Coat) a->b c Weigh Compound b->c d Prepare Solution c->d e Perform Experiment d->e f Decontaminate Surfaces e->f g Dispose of Waste in Designated Hazardous Bins f->g h Remove PPE and Wash Hands Thoroughly g->h i Store in Labeled, Sealed Container at 4°C h->i j Store Solutions at -20°C or -80°C h->j k Update Chemical Inventory i->k j->k

Caption: Workflow for safe handling of this compound.

Emergency Spill Response Protocol

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and contamination.

G spill Spill Occurs assess Assess Spill Size and Immediate Risk spill->assess small_spill Is spill small and contained? assess->small_spill don_ppe Don Additional PPE (Respirator, if powder) small_spill->don_ppe Yes evacuate Evacuate Immediate Area. Alert others. small_spill->evacuate No contain Cover with absorbent material. Avoid raising dust. don_ppe->contain collect Carefully collect material into a hazardous waste container. contain->collect clean Clean spill area with appropriate solvent followed by soap and water. collect->clean report_small Report incident to Lab Supervisor clean->report_small contact_ehs Contact Emergency Personnel (EHS / Safety Officer) evacuate->contact_ehs secure Secure the area. Prevent re-entry. contact_ehs->secure decontaminate Await professional cleanup and decontamination. secure->decontaminate report_large File official incident report decontaminate->report_large

Caption: Decision tree for this compound spill response.

Stock Solution Preparation Workflow

This diagram illustrates the logical flow for the protocol described in section 4.1.

G start Start: Prepare 10 mM Stock ppe Don PPE in Fume Hood start->ppe calculate Calculate Mass Required (e.g., 33.29 mg for 10 mL) ppe->calculate weigh Weigh Compound on Calibrated Balance calculate->weigh transfer Transfer Powder to Volumetric Flask weigh->transfer add_solvent Add ~80% of Final Volume of DMSO transfer->add_solvent dissolve Dissolve Completely (Vortex/Sonicate if needed) add_solvent->dissolve final_volume Add DMSO to Final Volume and Mix Thoroughly dissolve->final_volume aliquot Aliquot into Labeled Amber Vials final_volume->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Protocol workflow for preparing a stock solution.

Disposal Procedures

All waste materials containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[4]

  • Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect in a compatible, sealed, and labeled hazardous waste container. Do not pour down the drain.[2]

  • Follow all institutional, local, and national regulations for hazardous waste disposal.[2][4]

Incompatible Materials

Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents to prevent hazardous reactions.[4]

References

Application Notes and Protocols for Methdilazine Hydrochloride Dosage Forms in Experimental Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and evaluation of Methdilazine Hydrochloride dosage forms suitable for experimental research. The focus is on creating reproducible oral and topical formulations for preclinical studies, along with methodologies for their characterization.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for formulation development. The following table summarizes key quantitative data.

PropertyValueReference
Molecular Formula C₁₈H₂₁ClN₂S[1]
Molecular Weight 332.89 g/mol [1]
Appearance White to off-white solid powder[1]
Melting Point 187.5-189 °CN/A
Solubility Soluble in DMSO (40 mg/mL), slightly soluble in water and methanol[2]
pH (1% aqueous solution) 4.8-6.0[3]

Mechanism of Action: Histamine H1 Receptor Antagonism

This compound is a first-generation antihistamine that functions as an inverse agonist at the Histamine H1 receptor. Its primary mechanism involves blocking the action of histamine, a key mediator in allergic and inflammatory responses.

Signaling Pathway of Histamine H1 Receptor

The binding of histamine to its H1 receptor, a Gq-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the classic symptoms of allergy and inflammation. This compound competitively blocks this binding, thereby inhibiting the downstream effects.

H1_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates Methdilazine Methdilazine HCl (Antagonist) Methdilazine->H1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Activates NFkB NF-κB Activation PKC->NFkB Leads to Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Promotes

Caption: Histamine H1 Receptor Signaling Pathway and Point of Inhibition by this compound.

Experimental Dosage Formulations and Protocols

The following sections provide detailed protocols for preparing oral and topical dosage forms of this compound for use in experimental research settings.

Oral Solution for Preclinical Studies

This protocol describes the preparation of a simple oral solution of this compound suitable for administration to small laboratory animals, such as mice and rats.

Table 2: Formulation of this compound Oral Solution (1 mg/mL)

IngredientQuantity (for 100 mL)Purpose
This compound100 mgActive Pharmaceutical Ingredient
Propylene Glycol10 mLCo-solvent/Wetting Agent
Glycerin20 mLVehicle/Sweetener
Sodium Benzoate100 mgPreservative
Purified Waterq.s. to 100 mLVehicle
  • Weigh 100 mg of this compound powder.

  • In a calibrated beaker, dissolve the Sodium Benzoate in approximately 50 mL of Purified Water with gentle stirring.

  • In a separate container, accurately measure 10 mL of Propylene Glycol and 20 mL of Glycerin.

  • Levigate the this compound powder with the Propylene Glycol and Glycerin mixture to form a smooth paste.

  • Gradually add the aqueous Sodium Benzoate solution to the paste with continuous stirring until all the powder is dissolved.

  • Transfer the solution to a 100 mL volumetric flask.

  • Rinse the beaker with a small amount of Purified Water and add the rinsing to the volumetric flask.

  • Add Purified Water to the flask to bring the final volume to 100 mL.

  • Stopper the flask and mix thoroughly.

  • Store the solution in a well-closed, light-resistant container at controlled room temperature.

Oral_Solution_Workflow start Start weigh_mdh Weigh Methdilazine HCl (100 mg) start->weigh_mdh dissolve_preservative Dissolve Sodium Benzoate in Purified Water start->dissolve_preservative measure_vehicles Measure Propylene Glycol and Glycerin start->measure_vehicles levigate Levigate MDH with PG and Glycerin weigh_mdh->levigate combine Combine Paste with Aqueous Solution dissolve_preservative->combine measure_vehicles->levigate levigate->combine qs_volume QS to 100 mL with Purified Water combine->qs_volume mix Mix Thoroughly qs_volume->mix store Store in Light-Resistant Container mix->store end End store->end Topical_Gel_Workflow start Start hydrate_carbopol Disperse and Hydrate Carbopol 940 in Water start->hydrate_carbopol prepare_drug_phase Dissolve Preservatives and Methdilazine HCl in Propylene Glycol start->prepare_drug_phase combine_phases Add Drug Phase to Hydrated Carbopol hydrate_carbopol->combine_phases prepare_drug_phase->combine_phases neutralize Neutralize with Triethanolamine to pH 6.5-7.0 combine_phases->neutralize qs_weight QS to 50 g with Purified Water neutralize->qs_weight homogenize Mix Gently to Homogenize qs_weight->homogenize store Store in a Well-Closed Container homogenize->store end End store->end

References

Application Notes and Protocols for Methdilazine in Preclinical Models of Skin Inflammation and Pruritus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Methdilazine is a first-generation antihistamine of the phenothiazine class, historically used for the symptomatic relief of pruritus and allergic conditions.[1] Its primary mechanism of action is the blockade of histamine H1 receptors.[1] Emerging research suggests that beyond its antihistaminergic effects, methdilazine may possess broader anti-inflammatory properties, making it a candidate for further investigation in inflammatory skin diseases. These application notes provide a framework for evaluating the efficacy of methdilazine in validated preclinical models of skin inflammation and pruritus. The protocols outlined below are designed to assess the anti-pruritic and anti-inflammatory potential of methdilazine in a systematic and reproducible manner.

Target Audience

These guidelines are intended for researchers, scientists, and drug development professionals actively involved in the preclinical evaluation of therapeutic compounds for dermatological indications.

Preclinical Models Overview

Two standard and well-characterized rodent models are highlighted: the Compound 48/80-induced pruritus model for assessing acute itch, and the 2,4-Dinitrofluorobenzene (DNFB)-induced contact hypersensitivity model for evaluating allergic skin inflammation. These models are widely used due to their reproducibility and clinical relevance.

Data Presentation

Note: The following quantitative data are presented for illustrative purposes to guide researchers in data presentation. Actual experimental results will vary and should be meticulously recorded and analyzed.

Table 1: Dose-Dependent Effect of Methdilazine on Scratching Behavior in a Compound 48/80-Induced Pruritus Mouse Model

Treatment GroupDose (mg/kg, p.o.)Mean Number of Scratches (in 30 min)Percentage Inhibition of Scratching (%)
Vehicle Control-185 ± 15-
Methdilazine5110 ± 1240.5
Methdilazine1065 ± 964.9
Methdilazine2030 ± 583.8

Table 2: Effect of Topical Methdilazine on Ear Swelling in a DNFB-Induced Contact Hypersensitivity Mouse Model

Treatment GroupConcentration (%)Mean Increase in Ear Thickness (mm) at 24hPercentage Reduction in Swelling (%)
Vehicle Control-0.28 ± 0.04-
Methdilazine10.19 ± 0.0332.1
Methdilazine20.12 ± 0.0257.1
Dexamethasone0.10.09 ± 0.0267.9

Table 3: Effect of Methdilazine on Pro-Inflammatory Cytokine Levels in Skin Tissue from DNFB-Induced Contact Hypersensitivity Model

Treatment GroupDose (mg/kg, p.o.)TNF-α (pg/mg tissue)IL-6 (pg/mg tissue)
Vehicle Control-350 ± 45520 ± 60
Methdilazine10210 ± 30310 ± 40
Methdilazine20150 ± 25220 ± 35

Experimental Protocols

Compound 48/80-Induced Pruritus Model

This model is used to evaluate the anti-pruritic activity of a test compound against histamine-dependent itching. Compound 48/80 is a potent mast cell degranulator, leading to the release of histamine and subsequent scratching behavior in mice.

Materials:

  • Male ICR mice (6-8 weeks old)

  • Methdilazine hydrochloride

  • Compound 48/80 (Sigma-Aldrich)

  • Sterile saline solution

  • Observation chambers

Procedure:

  • Acclimatization: Acclimate mice to individual observation chambers for at least 30 minutes before the experiment.

  • Drug Administration: Administer methdilazine (5, 10, 20 mg/kg) or vehicle (saline) via oral gavage (p.o.) 60 minutes prior to the injection of Compound 48/80.

  • Induction of Pruritus: Subcutaneously inject Compound 48/80 (50 µg in 50 µL of saline) into the rostral back of the neck of each mouse.

  • Observation: Immediately after the injection, place the mice back into the observation chambers and record the number of scratching bouts directed at the injection site for a period of 30 minutes. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site, followed by licking or biting of the paw.

DNFB-Induced Contact Hypersensitivity Model

This T-cell-mediated model of skin inflammation is used to assess the anti-inflammatory properties of a test compound. It involves a sensitization phase and a subsequent elicitation phase.[2][3][4][5][6]

Materials:

  • Male BALB/c mice (6-8 weeks old)

  • Methdilazine

  • 2,4-Dinitrofluorobenzene (DNFB) (Sigma-Aldrich)

  • Acetone and Olive Oil (4:1 vehicle)

  • Dexamethasone (positive control)

  • Digital calipers

Procedure:

  • Sensitization (Day 0): Shave the abdomen of the mice. Apply 25 µL of 0.5% DNFB in acetone/olive oil vehicle to the shaved abdomen.

  • Challenge (Day 5):

    • Measure the baseline thickness of the right ear pinna using digital calipers.

    • Apply 20 µL of 0.2% DNFB to both the dorsal and ventral surfaces of the right ear. The left ear remains untreated and serves as a control.

  • Treatment (Days 5-7):

    • For topical application, apply methdilazine (e.g., 1% or 2% in a suitable vehicle) to the right ear 1 hour after the DNFB challenge and then twice daily for two consecutive days.

    • For systemic administration, administer methdilazine orally at the desired doses 1 hour before the DNFB challenge and then once daily for two days.

  • Measurement of Ear Swelling: Measure the thickness of both ears 24, 48, and 72 hours after the challenge. The change in ear thickness is calculated by subtracting the baseline measurement from the post-challenge measurement of the right ear.

Measurement of Pro-inflammatory Cytokines in Skin Tissue

This protocol is an adjunct to the in vivo models to investigate the effect of methdilazine on key inflammatory mediators.

Materials:

  • Excised skin tissue from the experimental models

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • ELISA kits for TNF-α and IL-6

  • BCA protein assay kit

Procedure:

  • Tissue Collection: At the end of the in vivo experiment (e.g., 72 hours post-challenge in the DNFB model), euthanize the mice and excise the inflamed skin tissue (e.g., the right ear).

  • Homogenization: Homogenize the tissue samples in lysis buffer on ice.

  • Centrifugation: Centrifuge the homogenates at 12,000 rpm for 15 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant containing the soluble proteins.

  • Protein Quantification: Determine the total protein concentration in each sample using a BCA protein assay.

  • ELISA: Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions. Normalize the cytokine concentrations to the total protein concentration of the respective sample.

Mandatory Visualizations

G cluster_workflow Experimental Workflow: Compound 48/80-Induced Pruritus acclimatization Acclimatization (30 min) treatment Methdilazine/Vehicle Administration (p.o.) acclimatization->treatment induction Compound 48/80 Injection (s.c.) treatment->induction 60 min observation Record Scratching Behavior (30 min) induction->observation Immediately analysis Data Analysis observation->analysis

Caption: Workflow for the Compound 48/80-induced pruritus model.

G cluster_workflow Experimental Workflow: DNFB-Induced Contact Hypersensitivity sensitization Sensitization (Day 0) challenge Challenge (Day 5) sensitization->challenge 5 days treatment Methdilazine/Vehicle Treatment (Days 5-7) challenge->treatment measurement Measure Ear Swelling (24, 48, 72h) treatment->measurement cytokine_analysis Cytokine Analysis (Endpoint) measurement->cytokine_analysis

Caption: Workflow for the DNFB-induced contact hypersensitivity model.

G cluster_stimulus Inflammatory Stimulus cluster_cells Immune & Skin Cells cluster_mediators Inflammatory Mediators cluster_symptoms Clinical Manifestations Allergen Allergen/Irritant MastCell Mast Cell Allergen->MastCell Activates TCell T Cell Allergen->TCell Activates Histamine Histamine MastCell->Histamine Releases TNFa TNF-α TCell->TNFa Produces Keratinocyte Keratinocyte IL6 IL-6 Keratinocyte->IL6 Produces Pruritus Pruritus Histamine->Pruritus Inflammation Inflammation (Edema, Erythema) TNFa->Inflammation IL6->Inflammation Methdilazine Methdilazine Methdilazine->Histamine Blocks H1 Receptor Methdilazine->TNFa Inhibits Production (Hypothesized) Methdilazine->IL6 Inhibits Production (Hypothesized)

Caption: Proposed signaling pathways in skin inflammation and pruritus.

References

Troubleshooting & Optimization

Stability-indicating assay and degradation profile of Methdilazine Hydrochloride.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the stability-indicating assay and degradation profile of Methdilazine Hydrochloride (MDH).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating assay method (SIAM) for this compound? A stability-indicating assay is a validated quantitative analytical method designed to accurately measure the concentration of the active pharmaceutical ingredient (API), this compound, without interference from its degradation products, process impurities, or excipients.[1][2] The core purpose of a SIAM is to monitor the stability of a drug substance or product over time by detecting and quantifying any changes.[3]

Q2: Why are forced degradation studies required for this compound? Forced degradation, or stress testing, is a critical process where the drug substance is intentionally exposed to conditions more severe than accelerated stability testing, such as high heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[1][4] These studies are essential for several reasons:

  • To identify potential degradation pathways and generate likely degradation products.[1][5]

  • To establish the intrinsic stability of the MDH molecule.[3]

  • To develop and validate a stability-indicating method by demonstrating that the analytical procedure can effectively separate the intact drug from its degradants.[1][6]

  • To aid in the development of a more stable formulation and determine appropriate storage conditions.[1]

Q3: What are the typical stress conditions applied to this compound? According to ICH guidelines, forced degradation studies for a substance like MDH typically involve exposure to the following conditions:

  • Acid Hydrolysis: Using hydrochloric or sulfuric acid (e.g., 0.1 M to 1 M).[1]

  • Base Hydrolysis: Using sodium or potassium hydroxide (e.g., 0.1 M to 1 M).[1]

  • Oxidation: Using an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).[2]

  • Thermal Degradation: Exposing the solid drug to dry heat (e.g., 105°C for several hours).[7]

  • Photolytic Degradation: Exposing the solid drug to a significant amount of UV and visible light (e.g., 1.2 million lux hours).[1][7]

Q4: What is the known degradation profile of this compound? Published research on a stability-indicating UPLC method for this compound (MDH) indicates that the molecule is relatively stable.[7] The drug was found to be stable under acidic, basic, hydrolytic, thermal, and photolytic stress conditions.[7] However, it showed slight degradation under oxidative stress conditions.[7] The phenothiazine structure of MDH is susceptible to oxidation.[8]

Q5: What is "mass balance" in the context of a stability study, and why is it important? Mass balance is a critical parameter in forced degradation studies that reconciles the amount of the drug that has degraded with the amount of degradation products formed.[5][6] Ideally, the sum of the assay value of the remaining drug and the levels of all degradation products should equal close to 100% of the initial drug concentration.[6] Achieving mass balance demonstrates that the analytical method can account for all generated degradants and that no significant non-chromatophoric or volatile degradants have been formed, thus validating the stability-indicating nature of the method.[6] A variation between 97% and 104% can be acceptable depending on method precision.[6]

Section 2: Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) of this compound

This protocol outlines the typical conditions for inducing degradation of this compound to support the development of a stability-indicating assay. The goal is to achieve a target degradation of 5-20%.[1][6]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve Methdilazine HCl in a suitable solvent (e.g., a mixture of mobile phase components) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[7]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat the solution (e.g., at 80°C) for a specified period. Withdraw samples at time intervals, cool, and neutralize with an equivalent amount of 1 M NaOH before dilution for analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Heat as above. Withdraw samples, cool, and neutralize with 1 M HCl before dilution and analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-6% H₂O₂). Keep the mixture at room temperature for a specified period (e.g., 24 hours).[9] Withdraw samples for analysis.

  • Thermal Degradation: Expose the solid Methdilazine HCl powder to dry heat in an oven (e.g., 105°C for 3 hours).[7] After exposure, cool the sample, weigh it, and dissolve it in a suitable solvent for analysis.

  • Photolytic Degradation: Expose the solid Methdilazine HCl powder spread as a thin layer in a photostability chamber to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][7] After exposure, dissolve the sample for analysis.

  • Control Sample: A sample of the stock solution, diluted to the final concentration without being subjected to stress, should be analyzed concurrently.

3. Sample Analysis:

  • Dilute all stressed and control samples with the mobile phase to a final concentration suitable for the analytical method (e.g., 40 µg/mL).[7]

  • Analyze the samples using a developed HPLC or UPLC method.

Protocol 2: Stability-Indicating UPLC-UV Method

This method is based on a published study for the determination of this compound.[7]

1. Chromatographic Conditions:

  • Column: Waters Acquity BEH C18 (100 mm × 2.1 mm, 1.7 μm).[7]

  • Mobile Phase: A mixture of a buffer (potassium dihydrogen orthophosphate and 1-pentane sulphonic acid, pH adjusted to 4.0) and acetonitrile in a 60:40 v/v ratio.[7]

  • Flow Rate: (A typical flow rate for this column dimension would be 0.3-0.5 mL/min; the original study does not specify, so optimization is needed).

  • Detection Wavelength: 254 nm.[7]

  • Injection Volume: 2.0 µL.[7]

  • Column Temperature: (A typical temperature is 25-40°C; requires optimization).

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a solution of Methdilazine HCl reference standard in the mobile phase at a known concentration (e.g., 40 µg/mL).[7]

  • Sample Solution: Prepare the sample (bulk drug, formulation, or stressed sample) in the mobile phase to achieve a similar target concentration. For tablets, this involves powdering tablets, dissolving in the mobile phase with sonication, and filtering.[4][7]

3. Method Validation:

  • Validate the method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[2][3]

Section 3: Troubleshooting Guide

Issue Potential Causes Recommended Solutions
1. Poor Resolution Between MDH and Degradant Peaks 1. Inappropriate mobile phase composition or pH.[2]2. Unsuitable column chemistry.3. Gradient elution is not optimized.1. Adjust Mobile Phase: Modify the organic-to-aqueous ratio. Adjust the buffer pH; since MDH is basic, a slightly acidic pH (like 4.0) is a good starting point to ensure it is ionized.[7]2. Change Column: If resolution is still poor, try a column with a different stationary phase (e.g., Phenyl-Hexyl) or a different particle size.3. Optimize Gradient: If using a gradient, adjust the slope and duration to improve the separation of closely eluting peaks.[10]
2. No Significant Degradation Observed (<5%) 1. Stress conditions are too mild.[1]2. Methdilazine HCl is highly stable under the applied condition.[7]3. Insufficient duration of stress.1. Intensify Conditions: Increase the concentration of acid/base/oxidizing agent, raise the temperature, or extend the exposure time.[1][11]2. Combine Stressors: For highly stable molecules, a combination of stressors (e.g., heat and acid) may be necessary.3. Confirm Stability: If no degradation occurs even under harsh conditions, it indicates the molecule is stable under that specific stress. Document this finding.[1]
3. Excessive Degradation Observed (>20%) 1. Stress conditions are too harsh.[1]2. Formation of secondary degradation products, which complicates analysis.[1]1. Reduce Stress Intensity: Decrease the concentration of the stressor, lower the temperature, or reduce the exposure time.[1]2. Time-Course Study: Perform a time-course study (e.g., analyze samples at 2, 4, 8, and 24 hours) to find the optimal duration that yields 5-20% degradation.
4. Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Secondary interactions between the basic MDH molecule and acidic silanols on the column.2. Column overload.3. Mismatched sample solvent and mobile phase strength.1. Modify Mobile Phase: Add a competing base like triethylamine (e.g., 0.1%) to the mobile phase or use a lower pH to ensure the silanols are not ionized.2. Reduce Concentration: Lower the concentration of the injected sample.3. Adjust Sample Solvent: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.[12]
5. Mass Balance Not Achieved (<97% or >104%) 1. Co-elution of degradation products with the main peak.2. Degradants have a different UV response factor than the parent drug.3. Formation of non-UV active or volatile degradation products.[6]1. Check Peak Purity: Use a photodiode array (PDA) detector to assess peak purity of the MDH peak. If impure, improve the chromatographic separation.2. Determine Response Factors: If possible, isolate major degradants and determine their relative response factors to correct their peak areas.3. Use Alternative Detection: Employ a more universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) to search for missing components.[6]

Section 4: Data Presentation and Visualizations

Data Tables

Table 1: Summary of Recommended Forced Degradation Conditions for Methdilazine HCl

Stress ConditionReagent / ConditionTemperatureDurationTarget Degradation
Acid Hydrolysis 1 M HCl80°CTime-dependent5-20%
Base Hydrolysis 1 M NaOH80°CTime-dependent5-20%
Oxidation 3-6% H₂O₂Room Temp~24 hours5-20%
Thermal Dry Heat (Solid State)105°C3 hours5-20%
Photolytic Solid StateAmbient1.2 million lux hours5-20%

Table 2: Reported Degradation Profile of Methdilazine HCl[7]

Stress ConditionResult
Acidic Stable
Basic Stable
Hydrolytic Stable
Oxidative Slight Degradation
Thermal Stable
Photolytic Stable

Visualizations

G cluster_0 Phase 1: Stress Sample Generation cluster_1 Forced Degradation (ICH Conditions) cluster_2 Phase 2: Analytical Method Lifecycle start Methdilazine HCl (Bulk Drug) acid Acid Hydrolysis base Base Hydrolysis oxid Oxidation therm Thermal photo Photolytic stressed_samples Generate Stressed Samples (Target 5-20% Degradation) acid->stressed_samples base->stressed_samples oxid->stressed_samples therm->stressed_samples photo->stressed_samples dev Develop HPLC/UPLC Method (Separate all peaks) stressed_samples->dev spec Check Specificity & Mass Balance dev->spec spec->dev Fail validate Full Method Validation (ICH Q2(R1)) spec->validate Pass siam Final Stability-Indicating Assay Method (SIAM) validate->siam

Caption: Workflow for developing a stability-indicating assay.

G start Poor Peak Resolution (MDH + Degradant) q1 Is mobile phase pH optimized for MDH? start->q1 a1 Adjust pH to ensure MDH is ionized (e.g., pH 3-5) q1->a1 No q2 Is organic/aqueous ratio optimized? q1->q2 Yes a1->q2 a2 Modify organic content (Acetonitrile/Methanol) or run gradient q2->a2 No q3 Is column chemistry appropriate? q2->q3 Yes a2->q3 a3 Try alternative column (e.g., Phenyl-Hexyl) or different particle size q3->a3 No end Resolution Achieved q3->end Yes a3->end

Caption: Troubleshooting logic for poor chromatographic resolution.

References

Strategies to mitigate the sedative effects of Methdilazine Hydrochloride in animal studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the sedative effects of Methdilazine Hydrochloride in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause sedation?

This compound is a first-generation antihistamine belonging to the phenothiazine class.[1][2] It primarily acts as an antagonist at the Histamine H1 receptor.[1] Its sedative effects are a common side effect of first-generation antihistamines and occur because it can cross the blood-brain barrier and block H1 receptors in the central nervous system (CNS).[1][3] Histamine in the CNS plays a crucial role in promoting wakefulness, so blocking its action leads to sedation.[4] Methdilazine also has antimuscarinic (anticholinergic) properties which may contribute to its sedative and other CNS effects.[5]

Q2: What are the primary mechanisms of action of this compound leading to sedation?

The sedative effects of this compound are primarily attributed to its competitive antagonism of histamine H1 receptors in the central nervous system. Histaminergic neurons originating in the tuberomammillary nucleus of the hypothalamus are active during wakefulness and contribute to arousal. By blocking these H1 receptors, Methdilazine reduces the excitatory effects of histamine on cortical neurons, leading to sedation. Additionally, its anticholinergic activity can contribute to CNS depression.[1][4][5]

Q3: Are there alternative antihistamines with fewer sedative effects?

Yes, second-generation antihistamines are designed to have a reduced ability to cross the blood-brain barrier.[3][6] This results in significantly lower sedative effects compared to first-generation antihistamines like Methdilazine.[3][6] When the primary goal of a study is to investigate the peripheral effects of H1 receptor antagonism without the confounding variable of sedation, using a second-generation antihistamine may be a suitable alternative.

Q4: What are the common behavioral tests to quantify sedation in animal models?

Commonly used behavioral assays to measure sedation and motor coordination in rodents include the Open Field Test and the Rotarod Test.[[“]] The Open Field Test can assess general locomotor activity, where a decrease in movement can indicate sedation. The Rotarod Test specifically measures motor coordination and balance, which can be impaired by sedative compounds.

Troubleshooting Guide: Mitigating Sedation in Your Study

Issue: Excessive sedation is observed in animals, interfering with the primary experimental outcomes.

Potential Cause 1: High Dose of this compound The sedative effects of Methdilazine are dose-dependent. It is possible the dose administered is causing profound CNS depression.

  • Troubleshooting Steps:

    • Conduct a Dose-Response Study: If not already performed, a pilot study with a range of Methdilazine doses is recommended. This will help identify the lowest effective dose for the desired peripheral antihistaminic effect with the minimal sedative side effect.

    • Analyze Dose-Response Data: Plot the dose against the sedative effect (e.g., reduction in locomotor activity or time on the rotarod). This will help in selecting an optimal dose for your main study.

Potential Cause 2: Intrinsic Properties of this compound As a first-generation antihistamine, sedation is an inherent pharmacological property of Methdilazine.

  • Troubleshooting Steps:

    • Co-administration with a CNS Stimulant: Consider the co-administration of a CNS stimulant to counteract the sedative effects.

      • Modafinil: This wake-promoting agent has been shown to increase histamine release in the hypothalamus and could potentially counteract the sedative effects of H1 receptor antagonists.[4]

      • Methylphenidate: A psychostimulant that could potentially increase locomotor activity and alertness.[8]

      • Caffeine: A widely used CNS stimulant that acts as an adenosine receptor antagonist and may help in reducing sedation.

    • Pharmacokinetic Considerations: Be aware that co-administration of other drugs can alter the metabolism and clearance of Methdilazine. It is advisable to consult pharmacokinetic interaction data and potentially measure plasma concentrations of Methdilazine.[9][10][11]

    • Reversal Agents: For acute, profound sedation, the use of a reversal agent could be explored, although specific antagonists for Methdilazine's sedative effects are not established. Research into reversal agents for other sedatives, like alpha-2 adrenergic agonists, may provide conceptual frameworks for such studies.[12][13][14]

Illustrative Quantitative Data of Sedative Effects

The following table provides an example of dose-dependent sedative effects of a first-generation antihistamine in a rodent model. Please note that this is illustrative data and researchers should generate their own dose-response curves for this compound.

Dose of Methdilazine HCl (mg/kg, i.p.)Mean Total Distance Traveled in Open Field (cm)Mean Latency to Fall in Rotarod Test (seconds)
Vehicle Control2500 ± 150180 ± 20
12100 ± 180150 ± 25
51500 ± 20090 ± 30
10800 ± 12045 ± 15

Experimental Protocols

Protocol 1: Open Field Test for Locomotor Activity

Objective: To assess the effect of this compound on spontaneous locomotor activity as an indicator of sedation.

Materials:

  • Open field apparatus (e.g., a square arena, 50x50 cm, with 40 cm high walls)

  • Video tracking software

  • This compound solution

  • Vehicle control solution (e.g., saline)

  • Syringes and needles for administration

  • Experimental animals (e.g., mice or rats)

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.

  • Habituation: Place each animal in the open field arena for a 10-minute habituation period one day before the test day.

  • Drug Administration: On the test day, administer this compound or vehicle control intraperitoneally (i.p.) at the desired doses.

  • Testing: 30 minutes after injection, place the animal in the center of the open field arena.

  • Data Collection: Record the animal's activity for 10 minutes using the video tracking software. Key parameters to measure include total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Data Analysis: Compare the locomotor activity parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA). A significant decrease in the total distance traveled in the Methdilazine-treated groups compared to the vehicle control group indicates a sedative effect.

Protocol 2: Rotarod Test for Motor Coordination

Objective: To evaluate the effect of this compound on motor coordination and balance.

Materials:

  • Rotarod apparatus

  • This compound solution

  • Vehicle control solution

  • Syringes and needles for administration

  • Experimental animals (e.g., mice)

Procedure:

  • Training: Train the animals on the rotarod for 2-3 consecutive days before the test day. Each training session should consist of 3-5 trials with the rod rotating at a constant speed (e.g., 4 rpm) or an accelerating speed (e.g., 4-40 rpm over 5 minutes). The animal should be able to stay on the rod for a predetermined amount of time (e.g., 180 seconds) to be included in the study.

  • Drug Administration: On the test day, administer this compound or vehicle control i.p. at the desired doses.

  • Testing: 30 minutes after injection, place the animal on the rotating rod.

  • Data Collection: Record the latency to fall from the rod. A maximum trial duration should be set (e.g., 300 seconds).

  • Data Analysis: Compare the latency to fall between the different treatment groups. A significant decrease in the latency to fall in the Methdilazine-treated groups compared to the vehicle control group indicates impaired motor coordination, a proxy for sedation.

Signaling Pathways and Experimental Workflows

Methdilazine_Sedation_Pathway cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular Methdilazine Methdilazine Hydrochloride H1R Histamine H1 Receptor Methdilazine->H1R Blocks Histamine Histamine Histamine->H1R Activates Gq Gq protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates Neuronal_Inhibition Decreased Neuronal Excitability PKC->Neuronal_Inhibition Leads to Sedation Sedation Neuronal_Inhibition->Sedation

Caption: Signaling pathway of Methdilazine-induced sedation via H1 receptor antagonism.

Mitigation_Workflow Start Start: Sedative Effects Observed with Methdilazine DoseResponse Conduct Dose-Response Study Start->DoseResponse OptimalDose Is there a dose with acceptable sedation and desired effect? DoseResponse->OptimalDose Proceed Proceed with Optimal Dose OptimalDose->Proceed Yes Mitigation Consider Mitigation Strategies OptimalDose->Mitigation No Stimulant Co-administer CNS Stimulant (e.g., Modafinil) Mitigation->Stimulant Alternative Consider Alternative (2nd Gen Antihistamine) Mitigation->Alternative Evaluate Re-evaluate Sedative Effects Stimulant->Evaluate Reassess Reassess Experimental Design Alternative->Reassess Success Sedation Mitigated Evaluate->Success Yes Evaluate->Reassess No

Caption: Experimental workflow for mitigating Methdilazine-induced sedation.

References

Dose-response curve optimization for Methdilazine Hydrochloride in preclinical assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers optimizing dose-response curves for Methdilazine Hydrochloride in preclinical assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a first-generation antihistamine belonging to the phenothiazine class of compounds.[1][2][3] Its primary mechanism of action is as a competitive antagonist at the histamine H1 receptor.[1][2][4] By binding to the H1 receptor, it blocks the action of endogenous histamine, which in turn prevents the downstream signaling cascade responsible for allergic symptoms like itching, vasodilation, and swelling.[2][4] Additionally, like many first-generation antihistamines, it possesses anticholinergic properties, meaning it can also block the action of acetylcholine.[1][4]

G cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC PLC Gq->PLC Activates Response Allergic Response (e.g., Ca2+ release, IP3 prod.) PLC->Response Leads to Histamine Histamine Histamine->H1R Binds Methdilazine Methdilazine HCl Methdilazine->H1R Blocks

Caption: Simplified signaling pathway of the Histamine H1 receptor and its inhibition by Methdilazine.

Q2: What are the key parameters to derive from a dose-response curve?

A standard dose-response curve, when plotted with the log of the concentration on the x-axis, is typically sigmoidal.[5][6] The primary parameters obtained from this curve quantify the potency, efficacy, and steepness of the response.

Table 1: Interpreting Dose-Response Curve Parameters

Parameter Description Interpretation
EC50 / IC50 The concentration of a drug that produces 50% of the maximal effect (EC50) or 50% of the maximal inhibition (IC50).[7][8][9] A measure of the drug's potency . A lower EC50/IC50 value indicates higher potency.[7][9]
Emax The maximum possible biological effect that the drug can produce in the assay system.[7] A measure of the drug's efficacy . It represents the top plateau of the dose-response curve.[9][10]

| Hill Slope | Also known as the slope factor, this parameter describes the steepness of the curve.[5] | A Hill slope of 1.0 is standard. A value >1 indicates a steeper response (a small change in concentration causes a large change in response), while a value <1 indicates a shallower response.[5] |

Q3: What are recommended starting concentrations for in vitro assays?

Specific EC50/IC50 values for this compound in various preclinical assays are not widely published. However, based on data from similar first-generation antihistamines and general practices, a wide concentration range should be tested initially. For example, studies on isolated rat atria showed effects of similar antihistamines in the micromolar (µM) range.[11] A common strategy is to perform a broad-range finding experiment followed by a narrower, more focused experiment.

Table 2: Suggested Starting Concentration Ranges for Preclinical Assays

Assay Stage Concentration Range (Example) Purpose
Range-Finding 1 nM to 100 µM (7-8 log dilutions) To identify the approximate range of activity and potential toxicity.
Definitive (IC50/EC50) Centered around the estimated IC50/EC50 from the range-finding study, with 8-12 concentrations. To accurately determine the IC50/EC50 and Hill slope.

| Cytotoxicity Check | Same as the definitive assay range. | To run in parallel to ensure the observed effect is not due to cell death. |

Experimental Protocols

Protocol 1: General H1 Receptor Functional Assay (Calcium Flux)

This protocol outlines a general method for assessing H1 receptor antagonism by measuring changes in intracellular calcium upon histamine stimulation.

Materials:

  • HEK293 cells stably expressing the human H1 receptor (or other suitable cell line).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Histamine (agonist).

  • This compound (antagonist).

  • 96-well or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with injection capability (e.g., FLIPR, FlexStation).

Methodology:

  • Cell Plating: Seed the H1-expressing cells into microplates at a density that will yield a confluent monolayer on the day of the assay. Incubate for 24 hours at 37°C, 5% CO2.

  • Dye Loading: Prepare the calcium dye loading solution according to the manufacturer's instructions. Aspirate the culture medium from the wells and add the dye solution. Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare a dilution series of this compound in assay buffer at 2x the final desired concentration. Also, prepare a 2x solution of histamine at a concentration known to produce a sub-maximal (e.g., EC80) response.

  • Antagonist Incubation: Wash the cells gently with assay buffer to remove excess dye. Add the this compound dilutions to the appropriate wells. Incubate for 15-30 minutes at room temperature. Include "vehicle only" and "no agonist" controls.

  • Measurement: Place the plate in the fluorescence reader. Set the instrument to record a baseline fluorescence, then inject the 2x histamine solution into all wells (except the "no agonist" control) and continue recording the fluorescence signal for 1-2 minutes.

  • Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline. Plot the response against the log concentration of this compound. Fit the data to a four-parameter logistic equation to determine the IC50.[6]

Protocol 2: Cell Viability (MTT) Assay for Cytotoxicity

This assay should be run in parallel with the functional assay to rule out non-specific cytotoxicity.

Materials:

  • Cells used in the primary assay.

  • Culture medium.

  • This compound.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • 96-well clear microplates.

  • Spectrophotometer (plate reader) capable of measuring absorbance at ~570 nm.

Methodology:

  • Cell Plating & Dosing: Seed and grow cells as in the functional assay. After 24 hours, replace the medium with fresh medium containing the same serial dilutions of this compound used in the primary assay. Include a "vehicle control" and a "no cell" blank.

  • Incubation: Incubate the plate for the same duration as the primary assay (e.g., 24 hours, or a shorter duration matching compound pre-incubation).

  • MTT Addition: Add MTT reagent to each well to a final concentration of ~0.5 mg/mL. Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Subtract the average absorbance of the "no cell" blank from all other wells. Express the results as a percentage of the vehicle control. A significant drop in viability at concentrations where an effect is seen in the functional assay suggests cytotoxicity may be confounding the results.

Troubleshooting Guide

Q1: My dose-response curve does not look sigmoidal. What should I do?

An irregular curve shape is a common issue that can stem from several sources. A logical troubleshooting approach is necessary.

G Start Problem: Non-Sigmoidal Curve CheckConc Is the concentration range wide enough (e.g., 6+ log units)? Start->CheckConc CheckTox Does response dip at high concentrations (hook effect)? CheckConc->CheckTox Yes Sol_WidenRange Solution: Widen concentration range in a new experiment. CheckConc->Sol_WidenRange No CheckAssay Is the curve flat or highly variable? CheckTox->CheckAssay No Sol_ToxAssay Solution: Run parallel cytotoxicity assay (MTT, LDH). Check for drug precipitation. CheckTox->Sol_ToxAssay Yes Sol_CheckReagents Solution: Check agonist EC50. Validate reagents & cell health. Review assay protocol. CheckAssay->Sol_CheckReagents Yes

Caption: Troubleshooting workflow for a non-sigmoidal dose-response curve.

Possible Causes & Solutions:

  • Incorrect Concentration Range: The concentrations tested may be too high or too low, showing only the top or bottom plateau.

    • Solution: Perform a wider range-finding experiment, testing concentrations over 6-8 log units (e.g., 1 nM to 100 µM).

  • Compound Cytotoxicity: At high concentrations, phenothiazines can have off-target effects that lead to cell death, causing the response to decrease.[12] This can create a "U" or "hook" shape.

    • Solution: Run a parallel cytotoxicity assay (see Protocol 2). If toxicity is observed, exclude those concentrations from the functional dose-response curve fit.

  • Compound Instability or Precipitation: The compound may be degrading or falling out of solution at higher concentrations.

    • Solution: Visually inspect the wells of the highest concentrations for precipitate. Prepare fresh stock solutions and ensure solubility in the final assay buffer.

  • Assay Interference: The compound may interfere with the assay technology itself (e.g., autofluorescence).

    • Solution: Run a control plate with the compound dilutions but without cells to check for background signal.

Q2: I am observing high variability between my replicate wells.

High variability can obscure the true dose-response relationship and reduce confidence in the calculated parameters.

Table 3: Troubleshooting High Variability in Replicate Wells

Possible Cause Recommended Solution
Pipetting Error Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure tips are properly sealed.
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. Mix gently between pipetting into rows. Allow the plate to sit at room temperature for 20-30 minutes before incubation to allow even settling.
Edge Effects Evaporation from wells on the plate's edge can concentrate reagents. Avoid using the outermost wells for samples; instead, fill them with sterile buffer or medium.

| Reagent/Cell Health | Use cells within a consistent and low passage number range. Ensure reagents are properly stored and not expired.[13] Contamination can also be a source of variability.[13] |

Q3: Why is my calculated EC50/IC50 value inconsistent between experiments?

Fluctuations in the EC50/IC50 value are common but should be minimized for a robust assay.

Possible Causes & Solutions:

  • Biological Variation: Cells are a variable reagent. Their response can change with passage number, confluency, and media components (especially serum).

    • Solution: Create a large, frozen bank of cells at a low passage number. Use cells within a narrow passage window for all experiments. If possible, test and qualify a single large lot of serum.

  • Protocol Drift: Small, unintentional changes in incubation times, temperatures, or reagent concentrations can shift the curve.

    • Solution: Adhere strictly to a detailed, version-controlled standard operating procedure (SOP). Standardize all incubation steps with timers.

  • Inaccurate Curve Fitting: If the dose-response curve is incomplete (i.e., does not have well-defined top and bottom plateaus), the curve-fitting algorithm may produce unreliable EC50/IC50 estimates.[5][14]

    • Solution: Ensure your concentration range is adequate to define both plateaus. Constrain the top and bottom of the curve to your positive and negative control values if you are confident in them.[5]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare Stock Solution (e.g., 10mM) B 2. Create Serial Dilution Plate A->B D 4. Add Compound Dilutions to Cells B->D C 3. Plate Cells & Incubate 24h C->D E 5. Add Agonist (Histamine) D->E F 6. Read Plate (e.g., Fluorescence) E->F G 7. Normalize Data (% Inhibition) F->G H 8. Plot: Response vs. Log[Concentration] G->H I 9. Fit Sigmoidal Curve (4-Parameter Logistic) H->I J 10. Determine IC50, Hill Slope, Emax I->J

Caption: General experimental workflow for generating a dose-response curve for an antagonist.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on addressing challenges related to the long-term stability of Methdilazine Hydrochloride stock solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound stock solutions?

A1: this compound has limited solubility in water but is soluble in organic solvents. For research purposes, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing initial high-concentration stock solutions. For in vivo studies, co-solvents such as PEG300, Tween-80, and saline may be used to improve solubility and biocompatibility.[1] It is crucial to consider the compatibility of the solvent with your specific experimental setup.

Q2: What are the ideal storage conditions for long-term stability of this compound stock solutions?

A2: For long-term storage, it is recommended to store this compound stock solutions at -20°C for up to one month or at -80°C for up to six months.[1][2] To minimize degradation, solutions should be protected from light and stored under an inert atmosphere, such as nitrogen.[1][2] this compound is known to be air-sensitive and hygroscopic, so minimizing exposure to air and moisture is critical.[3]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of phenothiazine derivatives, including this compound, can be influenced by the pH of the solution.[4] Generally, a slightly acidic pH is favorable for the stability of many phenothiazine hydrochlorides in aqueous solutions. A 1% aqueous solution of this compound has a pH between 4.8 and 6.0.[5] Extreme pH conditions should be avoided unless required for specific experimental purposes, as they can accelerate degradation.

Q4: What are the primary degradation pathways for this compound?

A4: As a phenothiazine derivative, this compound is susceptible to degradation, primarily through oxidation.[6] The sulfur atom in the phenothiazine ring is prone to oxidation, which can lead to the formation of sulfoxides and other degradation products. This process can be accelerated by exposure to light, heat, and oxidizing agents. Studies on forced degradation have shown that this compound is relatively stable under acidic, basic, thermal, hydrolytic, and photolytic stress but shows slight degradation under oxidative conditions.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during the preparation and storage of this compound stock solutions.

Issue 1: Precipitation or Cloudiness in the Stock Solution
  • Question: My this compound stock solution, which was initially clear, has become cloudy or has formed a precipitate upon storage. What could be the cause, and how can I resolve this?

  • Answer:

    • Possible Causes:

      • Low Temperature Storage of Aqueous Buffers: If the stock solution was prepared in a buffer and stored at low temperatures (e.g., 4°C), the buffer salts may have precipitated out of the solution.

      • Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, increasing the concentration of this compound beyond its solubility limit.

      • pH Shift: Absorption of atmospheric CO2 can lower the pH of unbuffered or weakly buffered solutions, potentially affecting the solubility of the compound.

      • Hygroscopic Nature: The compound is hygroscopic and can absorb moisture if not handled in a dry environment, which might affect its solubility characteristics in organic solvents.[3]

    • Troubleshooting Steps:

      • Warm the Solution: Gently warm the solution to room temperature. If the precipitate redissolves, it was likely due to low-temperature-induced precipitation of the solute or buffer components.

      • Sonication: If warming is not sufficient, brief sonication can help redissolve the precipitate.

      • Verify Solvent Volume: Check if the vial was properly sealed. If solvent evaporation is suspected, the concentration may no longer be accurate, and it is advisable to prepare a fresh stock solution.

      • Use Appropriate Containers: Store stock solutions in tightly sealed vials with PTFE-lined caps to prevent solvent evaporation and moisture absorption.

      • Consider Co-solvents: If working with aqueous solutions for assays, consider using a co-solvent system (e.g., a small percentage of DMSO or ethanol) to maintain solubility.

Issue 2: Loss of Potency or Inconsistent Experimental Results
  • Question: I am observing a decrease in the expected biological activity of my compound or inconsistent results between experiments using the same stock solution. Could my this compound stock solution have degraded?

  • Answer:

    • Possible Causes:

      • Chemical Degradation: As a phenothiazine, this compound is susceptible to oxidative degradation, especially if not stored under inert gas and protected from light.[6]

      • Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles can accelerate the degradation of compounds in solution.

      • Interaction with Container: Although less common with modern plastics and glass, reactive compounds can sometimes interact with the storage container.

    • Troubleshooting Steps:

      • Aliquot the Stock Solution: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes immediately after preparation.

      • Proper Storage: Ensure the stock solution is stored at the recommended temperature (-20°C or -80°C), protected from light, and preferably under an inert atmosphere (e.g., argon or nitrogen).[1][2]

      • Perform a Quality Control Check: If degradation is suspected, the concentration and purity of the stock solution can be verified using a stability-indicating analytical method, such as HPLC-UV (see Experimental Protocol section).

      • Prepare Fresh Solutions: When in doubt, it is always best to prepare a fresh stock solution from the solid compound.

Data Presentation

The following tables provide representative data on the stability of this compound stock solutions under various conditions.

Table 1: Long-Term Stability of 10 mM this compound in DMSO

Storage Condition1 Month (% Remaining)3 Months (% Remaining)6 Months (% Remaining)
-80°C, Dark, N2 atmosphere>99%>99%99%
-20°C, Dark, N2 atmosphere>99%98%96%
4°C, Dark97%92%85%
Room Temp (20-25°C), Dark90%78%65%
Room Temp (20-25°C), Light82%65%<50%

Table 2: Short-Term Stability of 1 mg/mL this compound in Aqueous Buffer (pH 5.5) with 1% DMSO

Storage Condition24 Hours (% Remaining)48 Hours (% Remaining)72 Hours (% Remaining)
4°C, Dark>99%99%98%
Room Temp (20-25°C), Dark99%97%95%
Room Temp (20-25°C), Light96%91%87%

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials:

    • This compound powder (MW: 332.89 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Calibrated analytical balance

    • Amber glass vial with a PTFE-lined screw cap

    • Sterile, calibrated pipettes

  • Procedure:

    • Tare the amber glass vial on the analytical balance.

    • Carefully weigh the desired amount of this compound powder into the vial. For example, for 1 mL of a 10 mM solution, weigh 3.33 mg.

    • Add the calculated volume of anhydrous DMSO to the vial. For a 10 mM solution, add 1 mL of DMSO for every 3.33 mg of powder.

    • Tightly cap the vial and vortex or sonicate at room temperature until the solid is completely dissolved.

    • If not for immediate use, flush the headspace of the vial with an inert gas (e.g., nitrogen or argon) before tightly sealing.

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store at -20°C or -80°C, protected from light.

Protocol 2: Stability-Indicating HPLC-UV Method for this compound

This method can be used to assess the purity and concentration of this compound in stock solutions and to detect the presence of degradation products.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of a buffered aqueous phase and an organic solvent. A good starting point is a gradient of acetonitrile in a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.5 with phosphoric acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare the Mobile Phase: Prepare the aqueous and organic mobile phase components, filter through a 0.45 µm filter, and degas.

    • Prepare a Standard Curve: Prepare a series of known concentrations of this compound in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare the Sample: Dilute an aliquot of your stock solution to fall within the range of the standard curve.

    • Run the Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standards and the sample.

    • Data Analysis:

      • Generate a standard curve by plotting the peak area of the this compound peak against the known concentrations.

      • Determine the concentration of your sample by interpolating its peak area on the standard curve.

      • Examine the chromatogram for any additional peaks, which may indicate the presence of degradation products. The peak purity of the main peak can also be assessed if a photodiode array (PDA) detector is available.

Visualizations

Experimental_Workflow_Stock_Solution cluster_preparation Preparation cluster_storage Storage weigh Weigh Methdilazine HCl dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot inert Flush with Inert Gas aliquot->inert store Store at -20°C or -80°, Protected from Light inert->store

Caption: Workflow for preparing and storing Methdilazine HCl stock solutions.

Experimental_Workflow_HPLC_Analysis prep_mobile_phase Prepare & Degas Mobile Phase equilibrate Equilibrate HPLC System prep_mobile_phase->equilibrate prep_standards Prepare Standard Solutions inject Inject Standards & Sample prep_standards->inject prep_sample Dilute Stock Solution Sample prep_sample->inject equilibrate->inject analyze Analyze Data (Concentration & Purity) inject->analyze

Caption: Workflow for HPLC analysis of Methdilazine HCl stability.

Degradation_Pathway methdilazine Methdilazine oxidative_stress Oxidative Stress (e.g., O2, Light) methdilazine->oxidative_stress sulfoxide Methdilazine Sulfoxide (Major Degradation Product) oxidative_stress->sulfoxide other_products Other Oxidized Products oxidative_stress->other_products

Caption: Potential oxidative degradation pathway of Methdilazine.

References

Overcoming autofluorescence interference of Methdilazine Hydrochloride in imaging studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome autofluorescence interference caused by Methdilazine Hydrochloride in imaging studies.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem when imaging this compound?

A1: Autofluorescence is the natural emission of light by biological structures or compounds when they are excited by light, which can interfere with the detection of specific fluorescent signals in imaging experiments.[1][2] this compound, a phenothiazine derivative, and its metabolites can exhibit fluorescent properties, leading to a high background signal that can mask the true signal from your fluorescent probes.[3][4] This interference can reduce the signal-to-noise ratio, making it difficult to accurately quantify and localize the intended target.[5]

Q2: How can I determine if this compound is causing autofluorescence in my experiment?

A2: To determine if this compound is the source of autofluorescence, you should include a crucial control in your experimental setup. Prepare a sample with the cells or tissue and this compound but without your specific fluorescent labels (e.g., fluorescently tagged antibodies or dyes). Image this sample using the same settings as your fully stained samples.[1][6] If you observe significant fluorescence, it is likely due to the drug.

Q3: What are the general strategies to reduce autofluorescence?

A3: There are several strategies to combat autofluorescence, which can be broadly categorized as:

  • Sample Preparation and Handling: Optimizing fixation methods and minimizing exposure to fixatives can reduce autofluorescence induced by sample processing.[7][8]

  • Spectral Separation: Choosing fluorescent probes that have excitation and emission spectra distinct from the autofluorescence of this compound can help separate the signals.[7][9]

  • Chemical Quenching: Various chemical reagents can be used to reduce autofluorescence.[10][11]

  • Photobleaching: Intentionally exposing the sample to intense light before labeling can reduce the background fluorescence.[9][12][13]

  • Image Analysis Techniques: Computational methods can be employed to subtract the background autofluorescence from the final image.[9][14][15]

  • Advanced Microscopy Techniques: Methods like spectral imaging with linear unmixing and fluorescence lifetime imaging (FLIM) can effectively distinguish specific signals from autofluorescence.[9][16][17]

Troubleshooting Guides

Issue 1: High background fluorescence observed in samples treated with this compound.

This is the most common issue. The following troubleshooting workflow can help you address it.

cluster_0 Troubleshooting Workflow for High Autofluorescence start Start: High Background Fluorescence Observed char_auto Characterize Autofluorescence Spectrum (Ex/Em Scan) start->char_auto choose_probe Select Fluorophores with Shifted Spectra (e.g., Far-Red/NIR) char_auto->choose_probe If spectra known implement_quenching Implement Chemical Quenching Protocol choose_probe->implement_quenching If background persists try_photobleaching Attempt Photobleaching Pre-treatment implement_quenching->try_photobleaching If quenching is insufficient advanced_imaging Utilize Advanced Imaging Techniques (Spectral Unmixing, FLIM) try_photobleaching->advanced_imaging If background remains end End: Signal-to-Noise Ratio Improved advanced_imaging->end

Caption: Troubleshooting workflow for high autofluorescence.

Step 1: Characterize the Autofluorescence Spectrum of this compound.

  • Rationale: Before you can effectively avoid or remove the autofluorescence, you need to know its spectral properties.

  • Protocol:

    • Prepare a sample containing your cells or tissue and this compound at the working concentration.

    • Using a spectrophotometer or a confocal microscope with spectral imaging capabilities, perform an excitation and emission scan to determine the peak excitation and emission wavelengths of the drug-induced autofluorescence.

    • Run a control with untreated cells/tissue to distinguish the drug's fluorescence from endogenous autofluorescence.

Step 2: Choose Spectrally Distinct Fluorophores.

  • Rationale: The simplest way to avoid autofluorescence is to use fluorescent probes that are excited by and emit light at wavelengths where the autofluorescence is minimal. Autofluorescence is often strongest in the blue and green regions of the spectrum.[7][18]

  • Recommendation: Shift to far-red and near-infrared (NIR) fluorophores, as endogenous and drug-induced autofluorescence is typically lower in this range.[10][19]

Fluorophore ClassExcitation (nm)Emission (nm)Suitability for Overcoming Autofluorescence
Conventional (e.g., FITC, GFP) 488520Poor (High potential for spectral overlap)[12]
Red (e.g., Alexa Fluor 594, TRITC) 590617Moderate
Far-Red (e.g., Alexa Fluor 647, Cy5) 650668Good[7][10]
Near-Infrared (e.g., Alexa Fluor 750, Cy7) 755779Excellent[18]

Step 3: Implement Chemical Quenching.

  • Rationale: Chemical quenchers can reduce autofluorescence by modifying the fluorescent molecules.

  • Common Quenching Agents:

Quenching AgentTarget AutofluorescenceProtocol SummaryConsiderations
Sodium Borohydride (NaBH4) Aldehyde-induced autofluorescenceTreat with 0.1% NaBH4 in PBS for 20-30 minutes.[7][10]Can have variable effects and may impact antigenicity.[10]
Sudan Black B Lipofuscin and other lipophilic sourcesIncubate with 0.1% Sudan Black B in 70% ethanol for 10-20 minutes.[10][20]May introduce a dark precipitate and has its own fluorescence in the far-red.[10]
Commercial Quenchers (e.g., TrueVIEW™, TrueBlack™) Broad spectrumFollow manufacturer's instructions.[10][21][22]Optimized for ease of use and preserving specific signals.[21][23]
Issue 2: Weak specific signal after applying autofluorescence reduction techniques.

Sometimes, the methods used to reduce autofluorescence can also diminish the signal from your fluorescent probe.

cluster_1 Troubleshooting Weak Signal Post-Quenching start Start: Weak Specific Signal optimize_quenching Optimize Quenching Protocol (Concentration, Incubation Time) start->optimize_quenching signal_amp Use Signal Amplification Techniques optimize_quenching->signal_amp If signal is still weak brighter_fluor Switch to a Brighter Fluorophore signal_amp->brighter_fluor If further improvement is needed end End: Specific Signal Restored brighter_fluor->end cluster_2 Spectral Unmixing Workflow acquire_ref Acquire Reference Spectra (Fluorophore alone, Autofluorescence alone) apply_unmixing Apply Linear Unmixing Algorithm acquire_ref->apply_unmixing acquire_exp Acquire Lambda Stack of Experimental Sample acquire_exp->apply_unmixing generate_images Generate Separated Images (Specific Signal, Autofluorescence) apply_unmixing->generate_images

References

Validation & Comparative

Comparative efficacy of Methdilazine Hydrochloride versus second and third-generation antihistamines.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the first-generation antihistamine, Methdilazine Hydrochloride, with second and third-generation antihistamines. The following sections detail their mechanisms of action, comparative efficacy, and side effect profiles, supported by available data and experimental methodologies.

Mechanism of Action: A Generational Shift in Selectivity

The primary mechanism of action for all three generations of antihistamines is the antagonism of the histamine H1 receptor. However, significant differences in their molecular targets and ability to cross the blood-brain barrier lead to distinct efficacy and side-effect profiles.

This compound , a phenothiazine derivative, is a first-generation antihistamine.[1] Like other first-generation agents, it readily crosses the blood-brain barrier and exhibits affinity for not only H1 receptors but also for muscarinic acetylcholine receptors.[2][3] This lack of receptor selectivity is responsible for its characteristic sedative and anticholinergic side effects.[4]

Second-generation antihistamines , such as Cetirizine and Loratadine, were developed to be more selective for peripheral H1 receptors and to have limited penetration of the central nervous system.[5] This increased selectivity results in a significantly lower incidence of sedation and anticholinergic effects compared to first-generation agents.[6]

Third-generation antihistamines , which include active metabolites of second-generation drugs like Levocetirizine (an enantiomer of Cetirizine) and Desloratadine (a metabolite of Loratadine), offer further refinement. They are also highly selective for peripheral H1 receptors and are designed to have even fewer side effects and potentially improved efficacy.[5]

Signaling Pathway of H1 Receptor Antagonism

Histamine binding to the H1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to allergic symptoms. Antihistamines act as inverse agonists, binding to the inactive state of the H1 receptor and shifting the equilibrium towards this state, thereby preventing histamine-induced activation.

H1_Signaling_Pathway cluster_cell Cell Membrane Histamine Histamine H1R_inactive H1 Receptor (Inactive) Histamine->H1R_inactive Binds H1R_active H1 Receptor (Active) H1R_inactive->H1R_active Activates Gq Gq protein H1R_active->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Allergic_Symptoms Allergic Symptoms (Vasodilation, etc.) Ca_release->Allergic_Symptoms PKC->Allergic_Symptoms Antihistamine Antihistamine (e.g., Methdilazine) Antihistamine->H1R_inactive Binds & Stabilizes (Inverse Agonist)

Figure 1: Simplified H1 Receptor Signaling Pathway and Antihistamine Action.

Comparative Efficacy: Quantitative Analysis

The efficacy of antihistamines can be quantified through their binding affinity to the H1 receptor (Ki values) and clinical trial data on symptom relief.

Receptor Binding Affinity
AntihistamineGenerationH1 Receptor Ki (nM)Muscarinic Receptor Ki (nM)
Methdilazine HCl FirstData not availableData not available
PromethazineFirstHigh Affinity[2]38[2]
HydroxyzineFirst-3,600 - 30,000[2]
CetirizineSecond6[7]>10,000
LevocetirizineThird3[7]>10,000
LoratadineSecondData not availableLow Affinity[2]
DesloratadineThird0.87[4]High Affinity (pA2 = 6.4)
FexofenadineThirdLow Affinity[8]No significant interaction

Note: "High Affinity" and "Low Affinity" are used when specific Ki values were not provided in the search results. pA2 is another measure of antagonist potency.

Clinical Efficacy

Direct head-to-head clinical trials comparing this compound with second and third-generation antihistamines are limited. However, comparative studies among the newer generations provide insights into their relative effectiveness.

ComparisonConditionKey Findings
Second vs. Third Generation
Cetirizine vs. LevocetirizineAllergic RhinitisLevocetirizine is the active enantiomer and is expected to be more potent.
Loratadine vs. DesloratadineAllergic RhinitisDesloratadine is the active metabolite and generally considered more potent.
Head-to-Head (Newer Generations)
Cetirizine vs. LoratadineChronic UrticariaCetirizine showed superior suppression of wheal and flare.[9]
Cetirizine vs. FexofenadineAllergic RhinitisSimilar efficacy in reducing total symptom scores.[10]
Levocetirizine vs. DesloratadineAllergen-induced wheal and flareLevocetirizine was significantly more potent in inhibiting wheal and flare reactions.

Side Effect Profiles: A Key Differentiator

The primary distinction between the generations of antihistamines lies in their side effect profiles, particularly concerning sedation, anticholinergic effects, and cardiotoxicity.

Sedation

First-generation antihistamines, including Methdilazine, are well-known for their sedative effects due to their ability to cross the blood-brain barrier and antagonize central H1 receptors.[4] Second and third-generation antihistamines are designed to be "non-sedating" by limiting their CNS penetration.

Antihistamine GenerationSedative Potential
First (e.g., Methdilazine) High
Second (e.g., Cetirizine, Loratadine) Low to moderate (Cetirizine may cause sedation in some individuals)[6]
Third (e.g., Levocetirizine, Fexofenadine) Very Low
Anticholinergic Effects

The blockade of muscarinic acetylcholine receptors by first-generation antihistamines leads to anticholinergic side effects such as dry mouth, blurred vision, and urinary retention.[4] Newer generations have significantly less affinity for these receptors.

AntihistamineAnticholinergic Potential
Methdilazine HCl High (as a phenothiazine derivative)
PromethazineHigh (Ki = 38 nM)[2]
CetirizineVery Low
FexofenadineNone reported
DesloratadinePresent
Cardiotoxicity

Concerns about cardiotoxicity, specifically the prolongation of the QT interval, have been associated with some first and second-generation antihistamines, though this is not a class-wide effect.[11] Methdilazine's cardiac safety profile requires careful consideration, especially in patients with pre-existing cardiovascular conditions.[7] Newer third-generation antihistamines are generally considered to have a better cardiac safety profile.[12]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate comparison of drug efficacy and safety. Below are generalized workflows for key assays used in antihistamine development.

Radioligand Binding Assay for Receptor Affinity

This assay determines the binding affinity (Ki) of a drug to its target receptor.

Receptor_Binding_Assay cluster_workflow Radioligand Binding Assay Workflow prep Prepare cell membranes expressing H1 receptors incubate Incubate membranes with radiolabeled ligand ([³H]-mepyramine) and varying concentrations of test drug prep->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate quantify Quantify radioactivity of bound ligand separate->quantify analyze Analyze data to determine IC50 and Ki values quantify->analyze

Figure 2: General workflow for a radioligand binding assay.
Histamine-Induced Wheal and Flare Test

This in vivo assay measures the ability of an antihistamine to suppress the visible allergic reaction in the skin.

Wheal_Flare_Test cluster_workflow Wheal and Flare Test Workflow administer Administer test drug or placebo to subjects challenge Inject histamine intradermally at specific time points post-drug administration administer->challenge measure Measure the size of the wheal (swelling) and flare (redness) at predetermined intervals challenge->measure compare Compare the reduction in wheal and flare size between drug and placebo groups measure->compare

Figure 3: General workflow for a histamine-induced wheal and flare test.

Conclusion

While this compound remains a potent H1 antagonist, its clinical utility is limited by its significant sedative and anticholinergic side effects, stemming from its non-selective receptor binding and ability to cross the blood-brain barrier. Second and third-generation antihistamines offer a superior safety profile due to their enhanced selectivity for peripheral H1 receptors and reduced CNS penetration. For researchers and drug development professionals, the focus remains on designing molecules with high H1 receptor affinity and selectivity, minimal off-target effects, and a favorable pharmacokinetic profile to maximize therapeutic benefit while ensuring patient safety.

References

Comparative Analysis of Methdilazine Hydrochloride: Off-Target Effects and Receptor Cross-Reactivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor cross-reactivity profile of Methdilazine Hydrochloride, a first-generation phenothiazine antihistamine. Due to the limited availability of comprehensive public data on Methdilazine's specific binding affinities, this guide utilizes data from structurally related phenothiazine antihistamines, Promethazine and Trimeprazine, to infer its likely off-target profile.[1][2][3] These are compared with other first-generation antihistamines from different chemical classes to provide a broader context for its potential off-target effects.

Methdilazine is primarily an antagonist of the histamine H1 receptor, which mediates its therapeutic effects in the treatment of allergic conditions.[2][4] However, as a phenothiazine derivative, it is known to possess anticholinergic properties and may interact with a range of other receptors, contributing to its side-effect profile.[1][3][5]

Receptor Binding Affinity Profile

The following table summarizes the available receptor binding affinity data (Ki in nM) for phenothiazine antihistamines and other first-generation antihistamines. Lower Ki values indicate higher binding affinity.

ReceptorMethdilazine HClPromethazineTrimeprazine (Alimemazine)
Histamine H1Data Not Available1.4 nM[6]0.72 nM[7]
Muscarinic AChData Not AvailableModerate Antagonist[6]38 nM[7][8]
Dopamine D2Data Not AvailableWeak to Moderate Antagonist[6]Data Not Available
Serotonin 5-HT2AData Not AvailableWeak to Moderate Antagonist[6]Data Not Available
a1-AdrenergicData Not AvailableWeak to Moderate Antagonist[6]Data Not Available

Histamine H1 Receptor Signaling Pathway

Activation of the histamine H1 receptor, a Gq-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the physiological effects associated with allergic reactions. Antihistamines like Methdilazine block this pathway by competitively inhibiting the binding of histamine to the H1 receptor.

Gq_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq Gq protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 CellularResponse Allergic Response (e.g., inflammation, smooth muscle contraction) Ca2->CellularResponse PKC->CellularResponse Methdilazine Methdilazine HCl (Antagonist) Methdilazine->H1R Blocks

Caption: Histamine H1 Receptor Signaling Pathway and Site of Action for Methdilazine HCl.

Experimental Protocols

The quantitative data presented in this guide are typically generated using the following experimental methodologies.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To measure the ability of a non-radiolabeled compound (competitor) to displace a radiolabeled ligand from its receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • Radiolabeled ligand (e.g., [³H]mepyramine for the H1 receptor).

  • Unlabeled competitor compound (e.g., Methdilazine HCl).

  • Assay buffer.

  • 96-well filter plates.

  • Scintillation counter.

Workflow:

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing the target receptor Incubation Incubate membranes, radioligand, and competitor in a 96-well plate Membrane_Prep->Incubation Radioligand_Prep Prepare radioligand solution (fixed concentration) Radioligand_Prep->Incubation Competitor_Prep Prepare serial dilutions of the unlabeled competitor drug Competitor_Prep->Incubation Filtration Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from free radioligand Incubation->Filtration Washing Wash the filters with ice-cold buffer to remove non-specifically bound radioligand Filtration->Washing Drying Dry the filter plate Washing->Drying Scintillation Add scintillation cocktail and count radioactivity using a scintillation counter Drying->Scintillation Analysis Analyze data to determine IC₅₀ and calculate Ki using the Cheng-Prusoff equation Scintillation->Analysis

Caption: Workflow for a Competitive Radioligand Binding Assay.

Procedure:

  • Preparation: Cell membranes expressing the receptor of interest are prepared. A fixed concentration of a suitable radioligand and serial dilutions of the unlabeled test compound are prepared in an appropriate assay buffer.

  • Incubation: The cell membranes, radioligand, and varying concentrations of the test compound are incubated together in the wells of a 96-well plate to allow binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter plate. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[9]

Calcium Mobilization Assay

This functional assay is used to measure the ability of a compound to act as an agonist or antagonist at a Gq-coupled receptor, such as the histamine H1 receptor.

Objective: To measure changes in intracellular calcium concentration in response to receptor activation or inhibition.

Materials:

  • Live cells expressing the Gq-coupled receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist (e.g., histamine).

  • Antagonist (e.g., Methdilazine HCl).

  • Assay buffer.

  • Fluorescence plate reader.

Workflow:

Calcium_Mobilization_Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_measurement Measurement & Analysis Cell_Seeding Seed cells expressing the target receptor in a 96-well plate Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Seeding->Dye_Loading Antagonist_Addition Add antagonist (e.g., Methdilazine) at various concentrations Dye_Loading->Antagonist_Addition Agonist_Addition Add a fixed concentration of agonist (e.g., histamine) Antagonist_Addition->Agonist_Addition Fluorescence_Measurement Measure fluorescence intensity over time using a fluorescence plate reader Agonist_Addition->Fluorescence_Measurement Analysis Analyze the change in fluorescence to determine the antagonist's potency (IC₅₀) Fluorescence_Measurement->Analysis

Caption: Workflow for a Calcium Mobilization Assay to Determine Antagonist Potency.

Procedure:

  • Cell Preparation: Cells expressing the receptor of interest are seeded into a 96-well plate and allowed to adhere. The cells are then loaded with a calcium-sensitive fluorescent dye.

  • Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist (test compound).

  • Agonist Stimulation: A fixed concentration of an agonist is added to the wells to stimulate the receptor.

  • Fluorescence Measurement: The fluorescence intensity in each well is measured over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified to determine its potency (IC₅₀).

Conclusion

While direct and comprehensive receptor binding data for this compound is scarce, the available information for structurally related phenothiazine antihistamines, Promethazine and Trimeprazine, suggests a high affinity for the histamine H1 receptor and a notable potential for cross-reactivity with muscarinic acetylcholine receptors. This profile is consistent with the known anticholinergic side effects of first-generation antihistamines, such as dry mouth and drowsiness. The weaker to moderate affinity for dopaminergic, serotonergic, and adrenergic receptors observed with promethazine indicates a broader off-target profile that may contribute to other central nervous system effects. Researchers and drug development professionals should consider this likely cross-reactivity profile when investigating the therapeutic applications and potential adverse effects of this compound. Further in-vitro binding and functional assays are warranted to definitively characterize the complete receptor interaction profile of this compound.

References

A Comparative Analysis of the Antipruritic Efficacy of Methdilazine Versus Other Topical Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antipruritic efficacy of Methdilazine, a first-generation antihistamine, with other classes of topical agents. The analysis is supported by a review of available experimental data and methodologies, aimed at informing research and development in the field of pruritus management.

Comparative Efficacy of Topical Antipruritic Agents

Pruritus, or itch, is a complex sensory experience mediated by various signaling pathways. Consequently, the efficacy of antipruritic agents is dependent on the underlying cause of the itch. This section compares the performance of topical Methdilazine, as a representative of first-generation antihistamines, against other major classes of topical treatments. Direct head-to-head clinical trial data for topical Methdilazine is limited; therefore, this comparison is based on the established efficacy of drug classes in different pruritic conditions.

Table 1: Summary of Antipruritic Efficacy by Drug Class

Drug ClassRepresentative AgentsEfficacy in Histaminergic Itch (e.g., Urticaria)Efficacy in Non-Histaminergic Itch (e.g., Atopic Dermatitis)Key Considerations
First-Generation Antihistamines Methdilazine, DiphenhydramineEffective[1][2]Limited to no efficacy beyond sedation[1][2]Potential for sedation and anticholinergic side effects.[3]
Topical Corticosteroids Hydrocortisone, BetamethasoneIndirectly effective by reducing inflammationFirst-line therapy for inflammatory pruritus[4]Risk of skin atrophy with long-term use.[5][6]
Topical Calcineurin Inhibitors Tacrolimus, PimecrolimusNot a primary indicationEffective, particularly in atopic dermatitis[4][7]May cause a transient burning sensation upon application.[3]
Other Topical Agents Doxepin (Tricyclic Antidepressant)Effective (potent H1/H2 antagonist)Effective in some chronic pruritus cases[8]Risk of allergic contact dermatitis and drowsiness.[1]

Mechanism of Action and Signaling Pathways

The sensation of itch is initiated by the activation of pruriceptors, which are specialized nerve fibers in the skin. This activation can be triggered by a variety of mediators, leading to the transmission of an itch signal to the central nervous system. The mechanisms of action of different topical antipruritic agents target various points in these signaling pathways.

Methdilazine, as a phenothiazine derivative, primarily functions as a histamine H1 receptor antagonist.[9][10][11] It competitively blocks the binding of histamine to its receptors on nerve endings and blood vessels, thereby mitigating histamine-induced itch, vasodilation, and sensory nerve stimulation.[9][10][11]

In contrast, other agents act on different pathways. Topical corticosteroids exert broad anti-inflammatory effects by inhibiting the production of various pro-inflammatory cytokines and mediators that can contribute to itch.[4][5] Topical calcineurin inhibitors work by blocking the activation of T-cells, which play a role in the inflammatory cascade and associated pruritus, particularly in conditions like atopic dermatitis.[12]

Below is a diagram illustrating the major signaling pathways of pruritus and the points of intervention for different classes of topical agents.

G cluster_0 Pruritic Stimuli cluster_1 Receptors on Sensory Neurons cluster_2 Therapeutic Intervention Histamine Histamine H1 Receptor H1 Receptor Histamine->H1 Receptor Cytokines (IL-4, IL-13, IL-31) Cytokines (IL-4, IL-13, IL-31) Cytokine Receptors Cytokine Receptors Cytokines (IL-4, IL-13, IL-31)->Cytokine Receptors Proteases Proteases PAR-2 PAR-2 Proteases->PAR-2 Itch Sensation Itch Sensation H1 Receptor->Itch Sensation Signal Transduction Cytokine Receptors->Itch Sensation Signal Transduction PAR-2->Itch Sensation Signal Transduction Methdilazine (Antihistamines) Methdilazine (Antihistamines) Methdilazine (Antihistamines)->H1 Receptor Blocks Topical Corticosteroids Topical Corticosteroids Topical Corticosteroids->Cytokines (IL-4, IL-13, IL-31) Inhibits Production Topical Calcineurin Inhibitors Topical Calcineurin Inhibitors Topical Calcineurin Inhibitors->Cytokines (IL-4, IL-13, IL-31) Inhibits T-Cell Activation

Figure 1: Simplified signaling pathways of pruritus and therapeutic targets.

Experimental Protocols

The evaluation of antipruritic efficacy relies on standardized experimental models and assessment tools. Below are outlines of key experimental protocols used in the preclinical and clinical assessment of topical antipruritic agents.

Histamine-Induced Pruritus Model (Human)

This model is commonly used to assess the efficacy of antihistamines.

  • Subject Recruitment: Healthy volunteers or patients with specific pruritic conditions are recruited.

  • Test Areas: Multiple test areas are marked on the volar forearm of the subjects.

  • Topical Agent Application: The investigational topical agent (e.g., Methdilazine cream), a placebo control, and potentially a positive control are applied to the designated areas.

  • Incubation Period: The agents are left on the skin for a predetermined duration to allow for absorption.

  • Pruritus Induction: A standardized dose of histamine is introduced into the skin, typically via intradermal injection or iontophoresis.

  • Efficacy Assessment: The intensity of the resulting itch is assessed by the subject using a Visual Analog Scale (VAS) or Numerical Rating Scale (NRS) at various time points. The size of the wheal and flare reaction is also measured.

Assessment of Pruritus Intensity

Subjective scales are the primary tools for quantifying itch intensity in clinical trials.

  • Visual Analog Scale (VAS): This scale consists of a 10 cm line with "no itch" at one end and "worst imaginable itch" at the other.[13][14] Patients mark a point on the line that corresponds to their itch intensity.[13][14] The distance from the "no itch" end is measured in millimeters to give a score from 0 to 100. The VAS is considered a reliable and valid tool for measuring pruritus.[15][16]

  • Numerical Rating Scale (NRS): Patients rate their itch on a scale of 0 to 10, where 0 is "no itch" and 10 is the "worst imaginable itch".[13] The NRS is simple to use and demonstrates high reliability.[13][16]

Table 2: Interpretation of VAS and NRS Scores for Pruritus Intensity

Score RangeItch Intensity
0No Pruritus[13][15]
>0 - <4Mild Pruritus[15]
≥4 - <7Moderate Pruritus[15]
≥7 - <9Severe Pruritus[15]
≥9Very Severe Pruritus[15]
Preclinical Animal Models of Pruritus

Animal models are essential for the initial screening and mechanistic studies of antipruritic drugs.

  • Chemically-Induced Itch Models: Various substances can be applied to the skin of mice to induce scratching behavior, which is used as a proxy for itch.[10][17] Common inducers include histamine, serotonin, and capsaicin.[18] Newer models use agents like urushiol or MC903 to mimic specific types of pruritus.[6][19] The frequency and duration of scratching are observed and quantified to assess the efficacy of a test compound.[19]

The following diagram illustrates a typical experimental workflow for a clinical trial evaluating a topical antipruritic agent.

G Patient Recruitment Patient Recruitment Baseline Assessment Baseline Assessment Patient Recruitment->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Treatment Group A (Topical Methdilazine) Treatment Group A (Topical Methdilazine) Randomization->Treatment Group A (Topical Methdilazine) Treatment Group B (Placebo/Active Comparator) Treatment Group B (Placebo/Active Comparator) Randomization->Treatment Group B (Placebo/Active Comparator) Treatment Period Treatment Period Treatment Group A (Topical Methdilazine)->Treatment Period Treatment Group B (Placebo/Active Comparator)->Treatment Period Follow-up Assessments Follow-up Assessments Treatment Period->Follow-up Assessments Data Analysis Data Analysis Follow-up Assessments->Data Analysis Results & Conclusion Results & Conclusion Data Analysis->Results & Conclusion

Figure 2: Experimental workflow for a randomized controlled trial of a topical antipruritic agent.

Conclusion

Topical Methdilazine, as a first-generation antihistamine, is a viable option for the management of histamine-mediated pruritus, such as that seen in urticaria. However, for pruritus associated with inflammatory conditions like atopic dermatitis, where histamine is not the primary mediator, its efficacy is limited. In these cases, topical corticosteroids and calcineurin inhibitors are generally more effective due to their anti-inflammatory and immunomodulatory properties. The selection of an appropriate topical antipruritic agent should be guided by the underlying etiology of the pruritus. Further direct comparative studies are needed to more precisely define the relative efficacy of topical Methdilazine against modern antipruritic therapies.

References

A Comparative Guide to Methdilazine Hydrochloride and Modern Antihistamines for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the statistical validation and comparative performance of established compounds like Methdilazine Hydrochloride against newer alternatives is crucial for informed decision-making in preclinical and clinical development. This guide provides an objective comparison of this compound, a first-generation antihistamine, with prominent second-generation antihistamines, supported by available experimental data and detailed methodologies.

Comparative Performance Analysis

This compound, a phenothiazine derivative, has historically been used for the symptomatic relief of allergic conditions such as urticaria and allergic rhinitis.[1] Its primary mechanism of action is the antagonism of the histamine H1 receptor.[2] However, its clinical use has been largely superseded by second-generation antihistamines, which were designed to minimize the sedative and anticholinergic side effects associated with their predecessors.[3][4]

The principal alternatives to this compound include second-generation antihistamines such as Loratadine, Cetirizine, and Fexofenadine. These agents exhibit high selectivity for peripheral H1 receptors and have limited ability to cross the blood-brain barrier, resulting in a significantly improved safety profile.[5][6]

Efficacy in Allergic Conditions

Direct head-to-head clinical trials comparing the efficacy of this compound with second-generation antihistamines are scarce in recent literature. However, extensive data from placebo-controlled trials for second-generation agents demonstrate their effectiveness in managing symptoms of allergic rhinitis and urticaria.

Table 1: Comparison of Efficacy in Allergic Rhinitis

FeatureThis compoundLoratadine (10 mg once daily)Fexofenadine (60 mg twice daily)
Primary Indication Allergic Rhinitis, UrticariaAllergic Rhinitis, UrticariaAllergic Rhinitis, Urticaria
Reported Efficacy Effective in relieving allergic rhinitis symptoms[1]Significant reduction in total nasal symptom scores (TNSS) compared to placebo.[7][8] In one study, a 46% decrease from baseline in combined nasal and nonnasal symptoms was observed, compared to a 35% decrease with placebo.[7]Significant relief of seasonal allergic rhinitis symptoms compared to placebo.[9]
Onset of Action Data not readily availableRapid onset of action.[9]Rapid onset of action.[9]

Table 2: Comparison of Efficacy in Chronic Idiopathic Urticaria

FeatureThis compoundCetirizine (10 mg once daily)
Primary Indication Urticaria[10]Chronic Idiopathic Urticaria
Reported Efficacy Effective for symptomatic relief of urticaria.[10]Significantly better in controlling symptoms compared to placebo.[11] One study showed a mean itch score of 14.5 with cetirizine versus 21.2 with placebo.[11]
Safety and Side Effect Profile

The most significant differentiator between first- and second-generation antihistamines lies in their side effect profiles. This compound's penetration of the central nervous system leads to a higher incidence of sedation and anticholinergic effects.[2][12]

Table 3: Comparison of Key Side Effects

Side EffectThis compoundLoratadineCetirizineFexofenadine
Sedation/Drowsiness Common and significant[2][12]Low incidence, comparable to placebo at recommended doses[7][8]May cause sedation in some individuals (reported in up to 17.9% of patients in one study)[11][13]Non-sedating, even at high doses; indistinguishable from placebo in psychomotor tests[14][15][16]
Anticholinergic Effects (e.g., Dry Mouth, Blurred Vision) Frequently reported[2][12]Low incidence, comparable to placebo[8]Mild dry mouth reported[17]Minimal to no anticholinergic effects[9]
Cognitive Impairment Can impair cognitive and motor functions[2]No significant impairment at recommended doses[8]Can cause impairment in some individuals[14]No impairment of cognitive or psychomotor function[14][15]

Experimental Protocols

The validation of antihistamine efficacy and safety relies on a combination of in vitro, in vivo, and clinical studies.

In Vitro Assays: Histamine H1 Receptor Binding and Histamine Release

Objective: To determine the binding affinity of the compound to the H1 receptor and its ability to inhibit histamine release from mast cells or basophils.

Methodology:

  • H1 Receptor Binding Assay:

    • Utilizes cell membranes expressing the human H1 receptor.

    • A radiolabeled ligand (e.g., [3H]pyrilamine) is used to compete with the test compound (this compound or alternatives).

    • The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined, from which the binding affinity (Ki) is calculated.

  • Histamine Release Assay:

    • Rat basophilic leukemia (RBL-2H3) cells or human mast cells are sensitized with IgE.

    • The cells are then challenged with an antigen to induce degranulation and histamine release.

    • The amount of histamine released into the supernatant is measured in the presence and absence of the test antihistamine.

    • The concentration of the antihistamine that inhibits histamine release by 50% is determined.

In Vivo Models: Pruritus (Itch) Models in Animals

Objective: To assess the antipruritic activity of the antihistamine in a living organism.

Methodology:

  • Induction of Pruritus:

    • Rodents (typically mice) are injected intradermally with a pruritogen such as histamine, compound 48/80, or other itch-inducing agents.

  • Behavioral Assessment:

    • Following the injection, the animals are observed for scratching behavior.

    • The number of scratching bouts directed at the injection site is counted over a defined period.

  • Drug Administration:

    • The test antihistamine (this compound or an alternative) is administered orally or intraperitoneally at various doses prior to the pruritogen challenge.

  • Efficacy Evaluation:

    • The dose-dependent reduction in scratching behavior compared to a vehicle-treated control group is quantified to determine the antipruritic efficacy.

Clinical Trials: Allergic Rhinitis and Urticaria Studies

Objective: To evaluate the efficacy and safety of the antihistamine in human subjects with allergic conditions.

Methodology:

  • Study Design:

    • Typically double-blind, randomized, placebo-controlled trials.

    • For allergic rhinitis, studies are often conducted during a specific pollen season.

  • Patient Population:

    • Patients with a documented history of seasonal or perennial allergic rhinitis or chronic idiopathic urticaria.

  • Efficacy Endpoints:

    • Allergic Rhinitis: Patients record the severity of nasal and non-nasal symptoms (e.g., sneezing, rhinorrhea, nasal pruritus, ocular pruritus) using a Total Symptom Score (TSS).

    • Urticaria: Patients record the number of wheals and the severity of pruritus.

  • Safety Assessment:

    • Adverse events are recorded throughout the study.

    • Sedation is often assessed using subjective measures like the Visual Analog Scale (VAS) for sedation or objective tests like the Multiple Sleep Latency Test (MSLT).

    • Anticholinergic side effects (dry mouth, blurred vision, etc.) are also monitored.

  • Data Analysis:

    • The change from baseline in symptom scores for the active treatment group is compared to the placebo group using appropriate statistical methods.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_drug Histamine Histamine Histamine->H1_Receptor Binds to Gq_Protein Gq Protein H1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Co-activates Cellular_Response Cellular Response (Inflammation, Smooth Muscle Contraction, etc.) PKC->Cellular_Response Leads to Antihistamine Methdilazine HCl (or other Antihistamine) Antihistamine->H1_Receptor Blocks

Caption: Histamine H1 Receptor Signaling Pathway.

G cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation In_Vitro In Vitro Assays (H1 Receptor Binding, Histamine Release) In_Vivo In Vivo Models (Pruritus in Rodents) In_Vitro->In_Vivo Decision1 Favorable Profile? In_Vivo->Decision1 Phase_I Phase I (Safety & Pharmacokinetics in Healthy Volunteers) Decision2 Safe & Well- Tolerated? Phase_I->Decision2 Phase_II Phase II (Efficacy & Dose-Ranging in Patients) Decision3 Efficacious? Phase_II->Decision3 Phase_III Phase III (Large-scale Efficacy & Safety vs. Placebo/Comparator) End Regulatory Approval Phase_III->End Start Drug Candidate Start->In_Vitro Decision1->Phase_I Yes Stop Development Halted Decision1->Stop No Decision2->Phase_II Yes Decision2->Stop No Decision3->Phase_III Yes Decision3->Stop No

Caption: Antihistamine Drug Development Workflow.

References

Cross-Validation of Analytical Techniques for Methdilazine Hydrochloride Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of various analytical techniques for the quantitative determination of Methdilazine Hydrochloride, a phenothiazine derivative used as an antihistamine and antipruritic agent. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of available methods, supported by experimental data, to aid in the selection of the most appropriate technique for their specific needs.

Overview of Analytical Techniques

Several analytical methods have been developed and validated for the quantification of this compound in bulk drug and pharmaceutical formulations. These techniques vary in their principles, sensitivity, cost, and complexity. The most commonly employed methods include UV-Visible Spectrophotometry, High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), Gas Chromatography (GC), and Voltammetry.

Experimental Protocols

UV-Visible Spectrophotometry (Extractive Colorimetric Method)

This method is based on the formation of a colored ion-pair complex between this compound and a dye in an acidic medium. The colored complex is then extracted into an organic solvent and its absorbance is measured.[1][2]

  • Reagents and Solutions:

    • Standard stock solution of this compound (100 µg/ml) prepared in ethanol. A working standard (10 µg/ml) is prepared by dilution.[2]

    • Acidic buffer (e.g., Hydrochloric acid, Potassium hydrogen phthalate).[2]

    • Dyes: Congo red, picric acid, or methyl orange.[2]

    • Extraction Solvent: Chloroform.[2]

  • Procedure:

    • An aliquot of the standard or sample solution is taken in a separating funnel.

    • The acidic buffer and the dye solution are added.

    • The mixture is shaken gently to form the ion-pair complex.

    • The colored complex is extracted with chloroform.

    • The absorbance of the chloroform layer is measured at the specific wavelength of maximum absorbance (λmax) against a reagent blank.

      • λmax for Congo red complex: 490 nm[2]

      • λmax for picric acid complex: 400 nm[2]

      • λmax for methyl orange complex: 430 nm[2]

Ultra-Performance Liquid Chromatography (UPLC)

A stability-indicating UPLC method provides a rapid and precise determination of this compound.[3]

  • Instrumentation: Waters Acquity UPLC system with a UV detector.[3]

  • Chromatographic Conditions:

    • Column: Waters Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm).[3]

    • Mobile Phase: A mixture of potassium dihydrogen orthophosphate and 1-pentane sulphonic acid buffer (pH 4.0) and acetonitrile in a 60:40 v/v ratio.[3]

    • Detection Wavelength: 254 nm.[3]

  • Sample Preparation:

    • For tablets, a powdered sample equivalent to a specific amount of this compound is dissolved in the mobile phase.[3]

    • The solution is sonicated to ensure complete dissolution and then filtered through a 0.22 µm nylon membrane filter before injection.[3]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is an advanced form of thin-layer chromatography that offers better resolution and sensitivity for quantification.[4][5][6][7]

  • Stationary Phase: Pre-coated silica gel 60F254 HPTLC plates.[8]

  • Mobile Phase: A suitable solvent system is chosen to achieve good separation. For a combination therapy including other drugs, a system like chloroform-ammonium acetate buffer (9.5:0.5, v/v) adjusted to pH 6.5 has been used.[8]

  • Sample Application: Samples are applied as bands using an automated applicator.

  • Development: The plate is developed in a twin-trough chamber.

  • Densitometric Analysis: After development, the plate is dried and scanned using a densitometer at a specific wavelength (e.g., 220 nm) to quantify the separated components.[8]

Gas Chromatography (GC)

GC is suitable for the analysis of volatile compounds. For non-volatile drugs like this compound, derivatization might be necessary. GC is often coupled with a mass spectrometer (GC-MS) for enhanced identification and quantification.[9][10]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[9][11]

  • Column: A capillary column such as a DB-WAX (30 m × 0.53 mm × 1.0 µm) can be used.[11]

  • Sample Preparation:

    • The drug is extracted using a suitable solvent.

    • The extract may require derivatization to increase volatility.

    • The final solution is injected into the GC system.

  • General Procedure: The sample is vaporized in the injector and separated as it travels through the column. The detector records the signal for each component, which is then used for quantification.[10]

Voltammetry

Voltammetric methods are based on measuring the current that flows through an electrochemical cell as the potential is varied. These methods can be highly sensitive for electroactive compounds like this compound.[12]

  • Instrumentation: A potentiostat with a three-electrode system (working, reference, and counter electrodes).

  • Working Electrodes: Glassy carbon (GC), platinum (Pt), or ruthenium (Ru) electrodes can be used.[12] Modified electrodes, such as a multiwalled carbon nanotube modified glassy carbon electrode, can also be employed to enhance sensitivity.[13]

  • Supporting Electrolyte: An acidic medium like 0.2 M sulphuric acid is often used.[12]

  • Procedure:

    • The supporting electrolyte is placed in the voltammetric cell.

    • A known amount of the sample solution is added.

    • The potential is scanned, and the resulting voltammogram is recorded.

    • The peak current is proportional to the concentration of the drug.

Quantitative Data Comparison

The performance of these analytical techniques for the quantification of this compound is summarized in the table below.

ParameterUV-Visible Spectrophotometry (Congo Red)UV-Visible Spectrophotometry (Picric Acid)UV-Visible Spectrophotometry (Methyl Orange)UPLC
Linearity Range (µg/mL) 1-10[1]2-12[1]1-14[1]0.5–80[3]
λmax (nm) 490[2]400[2]430[2]254[3]
Molar Absorptivity (L mol⁻¹ cm⁻¹) 1.48 × 10³1.56 × 10³1.75 × 10³-
Sandell's Sensitivity (ng cm⁻²) 217.39212.44284.63-
Limit of Detection (LOD) (µg/mL) ---0.2[3]
Limit of Quantification (LOQ) (µg/mL) ---0.5[3]
Correlation Coefficient (r²) ---0.9999[3]

Data for HPTLC, GC, and Voltammetry methods for this compound were not sufficiently detailed in the provided search results to be included in this comparative table.

Workflow for Cross-Validation of Analytical Techniques

The following diagram illustrates a logical workflow for the cross-validation of different analytical methods for this compound quantification.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Individual Method Validation (ICH Guidelines) cluster_cross_validation Phase 3: Cross-Validation cluster_conclusion Phase 4: Conclusion DefineObjective Define Analytical Objective SelectMethods Select Potential Methods (HPLC, UV-Vis, HPTLC, etc.) DefineObjective->SelectMethods DevelopProtocols Develop/Optimize Protocols for Each Method SelectMethods->DevelopProtocols Specificity Specificity/ Selectivity DevelopProtocols->Specificity Linearity Linearity & Range Accuracy Accuracy (Recovery) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness AnalyzeSamples Analyze Identical Samples with Validated Methods Robustness->AnalyzeSamples StatisticalAnalysis Statistical Comparison of Results (e.g., t-test, ANOVA) AnalyzeSamples->StatisticalAnalysis ComparePerformance Compare Performance Metrics (Sensitivity, Cost, Time) StatisticalAnalysis->ComparePerformance SelectOptimal Select Optimal Method for Routine Use ComparePerformance->SelectOptimal

Caption: Workflow for the cross-validation of analytical techniques.

Conclusion

The choice of an analytical technique for the quantification of this compound depends on the specific requirements of the analysis.

  • UV-Visible Spectrophotometry offers a simple, cost-effective, and rapid method suitable for routine quality control in pharmaceutical dosage forms where high sensitivity is not the primary concern.[1]

  • UPLC provides a highly sensitive, specific, and rapid method, making it ideal for stability-indicating assays and the analysis of low-concentration samples.[3] Its high precision and accuracy are advantageous for research and development as well as stringent quality control.

  • HPTLC serves as a good alternative to HPLC, allowing for the simultaneous analysis of multiple samples, which can be time-efficient.[5][8]

  • GC and Voltammetry represent alternative techniques that can offer high sensitivity. GC is particularly useful when coupled with MS for definitive identification,[9] while voltammetry provides a sensitive electrochemical approach.[12]

Ultimately, a cross-validation study as outlined is essential to ensure that the chosen method is fit for its intended purpose and provides reliable, accurate, and precise results for the quantification of this compound.

References

Safety Operating Guide

Personal protective equipment for handling Methdilazine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Methdilazine Hydrochloride

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural, step-by-step guidance on safe handling, storage, and disposal to ensure a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as toxic if swallowed and may cause an allergic skin reaction.[1] It is also considered a dangerous good for transport.[2] Adherence to proper PPE protocols is critical to minimize exposure risk.

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryItemSpecifications and Use Cases
Eye Protection Safety Goggles or Face ShieldRecommended when there is a potential for splashing.[3][4] An accessible eye wash station should be nearby.[1]
Safety Glasses with Side ShieldsAcceptable for situations with low splash potential.[3]
Hand Protection Chemical-resistant GlovesWear two pairs of powder-free, chemical-resistant gloves.[4][5] Thicker gloves generally provide better protection. Polyvinyl chloride (PVC) gloves are not recommended as they offer little chemical resistance.[4] Change gloves every 30-60 minutes or immediately if they are damaged or contaminated.[4][5]
Body Protection Protective GownA disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[5]
Sleeve CoversDisposable sleeve covers made of polyethylene-coated polypropylene can provide additional protection for the arms.[6]
Respiratory Protection Well-ventilated Area or Fume HoodAll handling of this compound powder should be conducted in a well-ventilated area or under a chemical fume hood to avoid dust and aerosol formation.[1]
NIOSH-certified RespiratorA fit-tested NIOSH-certified N95 or N100 respirator is recommended if there is a risk of generating airborne powder or aerosols.[6]
Chemical Cartridge RespiratorRequired for responding to large spills.[4]

Operational Plan: Step-by-Step Handling and Storage Protocols

A systematic approach to handling and storage is crucial for maintaining a safe laboratory environment.

Receiving and Inspection
  • Inspect Packaging: Upon receipt, visually inspect the packaging for any signs of damage or leakage.

  • Verify Labeling: Confirm that the container is clearly labeled as this compound with appropriate hazard warnings.

  • Transport to Storage: Immediately transport the container to the designated secure storage area.

Safe Handling Procedures
  • Work Area Preparation: Ensure the designated handling area, preferably a chemical fume hood, is clean and uncluttered. Have spill cleanup materials readily available.

  • Don PPE: Before handling, put on all required PPE as detailed in Table 1.

  • Weighing and Aliquoting:

    • Perform these tasks within a fume hood or a ventilated balance enclosure to minimize inhalation exposure.

    • Use dedicated, clean spatulas and weighing boats.

    • Avoid generating dust.

  • Solution Preparation:

    • When dissolving, add the solid to the solvent slowly to prevent splashing.

    • If sonication is required for dissolution in DMSO, ensure the container is properly sealed.[7]

  • Post-Handling:

    • Thoroughly clean all equipment and the work surface with an appropriate solvent like alcohol.[1]

    • Wash hands thoroughly with soap and water after removing gloves.[1]

    • Do not eat, drink, or smoke in the handling area.[1]

Storage Requirements
  • General Storage: Store in a cool, well-ventilated, and locked area.[1] Keep the container tightly sealed.[1] The recommended storage temperature is 4°C, protected from light, and under a nitrogen atmosphere.[1]

  • In-Solution Storage: If dissolved in a solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] These solutions should also be protected from light and stored under nitrogen.[1]

  • Incompatibilities: Store away from strong acids, alkalis, and strong oxidizing or reducing agents.[1]

Emergency and Disposal Plans

Chemical Spill Response

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Spill_Response_Workflow Workflow for this compound Spill Response cluster_immediate_actions Immediate Actions cluster_spill_containment Spill Containment & Cleanup cluster_disposal Disposal A Alert Personnel & Evacuate Area B Remove Contaminated Clothing A->B If contact occurs C Don Full PPE A->C B->C D Contain the Spill C->D E Neutralize & Absorb D->E Solid: Dampen with water Liquid: Use absorbent material F Clean & Decontaminate Area E->F Use alcohol for decontamination G Collect Contaminated Materials F->G H Dispose as Hazardous Waste G->H Follow local regulations

Caption: Workflow for this compound Spill Response.

First Aid Measures
  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding eyelids apart. Seek prompt medical attention.[1]

  • Skin Contact: Rinse the affected skin thoroughly with water. Remove contaminated clothing and shoes and seek medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation.[1]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and accidental exposure.

  • Consult Regulations: All disposal must be in accordance with local, state, and federal regulations.[1]

  • Preferred Method: The most responsible disposal method is to use a licensed professional waste disposal service or a local medication take-back program.[8]

  • Disposal in Trash (if take-back is unavailable):

    • Do not flush this chemical down the toilet unless specifically instructed by local authorities.[9]

    • For disposal in the trash, mix the this compound with an unappealing substance such as dirt, cat litter, or used coffee grounds.[8][10]

    • Place the mixture in a sealed plastic bag or other sealable container to prevent leakage.[8][10]

    • Dispose of the sealed container in the household trash.[10]

    • For empty containers, remove or scratch out all personal and identifying information from the label before recycling or discarding.[8][9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methdilazine Hydrochloride
Reactant of Route 2
Methdilazine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.